Leriglitazone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-USSMZTJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670098 | |
| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-49-1 | |
| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Leriglitazone-d4: A Technical Guide to its Role in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown potential in the treatment of central nervous system (CNS) disorders. As with any drug development program, a robust and reliable bioanalytical method is crucial for the accurate quantification of the drug in biological matrices to support pharmacokinetic (PK) and toxicokinetic (TK) studies. This technical guide provides an in-depth overview of Leriglitazone-d4 and its essential role as an internal standard in the quantitative analysis of Leriglitazone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is the deuterium-labeled analogue of Leriglitazone. In mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantification. This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for any variability in the analytical process.
The Role of this compound in Mass Spectrometry
The primary role of this compound is to serve as an internal standard (IS) in bioanalytical methods for the quantification of Leriglitazone. The use of a deuterated IS like this compound is critical for:
-
Minimizing Analytical Variability: It compensates for variations that can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Correcting for Matrix Effects: Biological matrices like plasma can contain endogenous components that either suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound co-elutes with Leriglitazone, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.
-
Improving Accuracy and Precision: By accounting for variations in extraction recovery and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative results.
Representative Bioanalytical Method for Leriglitazone in Human Plasma
While a specific, publicly available detailed protocol for the bioanalysis of Leriglitazone is not available, the following represents a typical and robust LC-MS/MS method that would be employed in a regulated bioanalytical laboratory.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and efficient method for extracting small molecules from plasma.
-
To 50 µL of human plasma sample, add 150 µL of a solution containing this compound in acetonitrile (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography Parameters
The following are representative HPLC/UHPLC conditions for the separation of Leriglitazone and this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute. |
3. Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) would be suitable for the detection of Leriglitazone and this compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Leriglitazone: [To be determined experimentally]This compound: [To be determined experimentally] |
Note: The specific MRM transitions (precursor ion -> product ion) for Leriglitazone and this compound would need to be optimized during method development by infusing a standard solution of each compound into the mass spectrometer.
Data Presentation: Representative Method Validation Summary
A bioanalytical method must be validated to ensure its reliability. The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for Leriglitazone in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, weighted by 1/x² |
| Linear Range (LLOQ-ULOQ) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| Low QC | 3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Medium QC | 100 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High QC | 800 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Matrix Effect and Recovery
| Parameter | Leriglitazone | This compound |
| Recovery (%) | > 85% | > 85% |
| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |
Visualizations
Signaling Pathway of Leriglitazone
Caption: Simplified signaling pathway of Leriglitazone activation of PPARγ.
Experimental Workflow for Leriglitazone Quantification
Caption: Bioanalytical workflow for the quantification of Leriglitazone in plasma.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Leriglitazone in biological matrices. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality data that is essential for the successful development of Leriglitazone as a therapeutic agent. The representative method outlined in this guide provides a framework for the development and validation of a robust bioanalytical assay suitable for supporting clinical and non-clinical studies.
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Leriglitazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Leriglitazone, a molecule of significant interest in the development of therapies for central nervous system (CNS) disorders. This document details the anticipated effects of deuteration on key molecular characteristics, outlines detailed experimental protocols for their determination, and visualizes the associated biological pathways and experimental workflows.
Introduction to Leriglitazone and the Role of Deuteration
Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier.[1][2][3] It is a metabolite of pioglitazone and is being developed for the treatment of neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD).[4][5][6] The mechanism of action of Leriglitazone involves the activation of PPARγ, which in turn regulates the expression of genes involved in mitochondrial biogenesis, leading to restored mitochondrial function, decreased oxidative stress, and reduced neuroinflammation.[2][4]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profile of a molecule.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[7] This can lead to increased drug exposure, reduced formation of reactive metabolites, and an improved safety profile.[8] While specific experimental data for deuterated Leriglitazone is not publicly available, this guide outlines its predicted properties based on the known characteristics of Leriglitazone and the established effects of deuteration.[9]
Physicochemical Properties
The following tables summarize the known physicochemical properties of Leriglitazone and the anticipated changes upon deuteration.
Table 1: Molecular Properties of Leriglitazone and Predicted Effects of Deuteration
| Property | Leriglitazone | Deuterated Leriglitazone (Predicted) | Rationale for Predicted Change |
| Chemical Formula | C₁₉H₂₀N₂O₄S[5] | C₁₉H(₂₀-n)DₙN₂O₄S | Replacement of 'n' hydrogen atoms with deuterium. |
| Molar Mass | 372.44 g/mol [5] | > 372.44 g/mol | Deuterium is heavier than protium (hydrogen-1). |
| Physical State | Solid | Solid | Isotopic substitution is not expected to change the physical state at standard conditions. |
Table 2: Predicted Physicochemical Parameters of Leriglitazone and Deuterated Leriglitazone
| Parameter | Leriglitazone (Predicted Values) | Deuterated Leriglitazone (Predicted) | Rationale for Predicted Change |
| Water Solubility | 0.0213 mg/mL[10] | Potentially altered | Deuteration can induce changes in properties like melting point and hydrophilicity, which in turn can affect solubility.[9] |
| logP | 2.35[10] | Potentially altered | Changes in molecular vibrations and bond polarizability due to deuteration can slightly alter lipophilicity. |
| pKa (Strongest Acidic) | 6.62[10] | Potentially altered | The strength of acids and bases can be subtly modified by the electronic effects of isotopic substitution. |
| pKa (Strongest Basic) | 4.83[10] | Potentially altered | Similar to acidic pKa, the basicity can be influenced by deuteration. |
Signaling Pathway of Leriglitazone
Leriglitazone exerts its therapeutic effects by activating the PPARγ nuclear receptor. This activation leads to the modulation of multiple downstream pathways that are crucial in neurodegenerative diseases. The drug helps restore mitochondrial function, reduce oxidative stress, and decrease neuroinflammation.[4][11][12]
Caption: Signaling pathway of Leriglitazone.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.[13]
Protocol: Potentiometric Titration
-
Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where the pH is equal to the pKa.[14][15][16]
Caption: Workflow for pKa determination.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[17][18]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., purified water or buffer of a specific pH) in a sealed flask.[17]
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[19]
-
Replicates: Perform the experiment in triplicate to ensure reproducibility.[20]
Caption: Workflow for solubility determination.
Determination of Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase. It is a key determinant of a drug's ability to cross cell membranes.
Protocol: Shake-Flask Method for logP
-
Preparation: Prepare a solution of the compound in either pre-saturated n-octanol or pre-saturated water.
-
Partitioning: Add a known volume of this solution to a flask containing a known volume of the other pre-saturated solvent. The n-octanol/water system is the standard.[21][22]
-
Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is achieved.[23]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[22]
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of deuterated Leriglitazone. While experimental data on the deuterated form is yet to be published, the principles of isotopic substitution suggest potential alterations in its metabolic stability and, to a lesser extent, its fundamental physicochemical characteristics. The provided experimental protocols offer standardized methods for the precise determination of these properties, which is essential for the continued development and optimization of Leriglitazone as a therapeutic agent for neurodegenerative diseases.
References
- 1. Leriglitazone Hydrochloride | C19H21ClN2O4S | CID 86748889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leriglitazone | C19H20N2O4S | CID 4147757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minoryx Leriglitazone [minoryx.com]
- 5. Leriglitazone - Wikipedia [en.wikipedia.org]
- 6. minoryx.com [minoryx.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. byjus.com [byjus.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 20. who.int [who.int]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. books.rsc.org [books.rsc.org]
- 23. ajptonline.com [ajptonline.com]
The Crucial Role of Leriglitazone-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the precise quantification of investigational compounds in biological matrices is paramount. This is particularly true for promising therapeutics like leriglitazone, a novel, brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist under investigation for severe neurodegenerative diseases. To ensure the accuracy and reliability of pharmacokinetic and other bioanalytical studies, the use of a stable isotope-labeled internal standard is the gold standard. This technical guide focuses on the significance and application of Leriglitazone-d4, the deuterated analog of leriglitazone, as an internal standard in bioanalytical assays.
While specific proprietary details on the synthesis and validation of bioanalytical methods using this compound are not publicly available, this guide will provide a comprehensive framework based on established principles of bioanalysis and the known characteristics of leriglitazone.
The Imperative for an Internal Standard in Leriglitazone Bioanalysis
The journey of a drug through the body is a complex process influenced by individual patient variability in absorption, distribution, metabolism, and excretion (ADME). Bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can affect the accuracy of quantification. These can include inconsistencies in sample preparation, instrument response, and matrix effects.
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal tool to mitigate these variabilities. By incorporating deuterium atoms into the leriglitazone molecule, this compound is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with leriglitazone. Crucially, any loss of analyte during sample processing or fluctuations in ionization efficiency will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response provides a normalized value, leading to highly accurate and precise quantification.
Leriglitazone: Mechanism of Action and Therapeutic Potential
Leriglitazone is a selective PPARγ agonist that has shown promise in treating neurodegenerative disorders like X-linked adrenoleukodystrophy (X-ALD).[1] Its mechanism of action is multifaceted, involving the modulation of genes that play a critical role in mitochondrial function, reduction of neuroinflammation, and promotion of myelination.[2] By activating PPARγ, leriglitazone can potentially correct the underlying cellular dysfunctions that drive the progression of these devastating diseases.
The following diagram illustrates the proposed signaling pathway of Leriglitazone:
Caption: Proposed signaling pathway of Leriglitazone.
Hypothetical Experimental Protocol for Leriglitazone Quantification using this compound
Based on standard bioanalytical practices for small molecules, a hypothetical LC-MS/MS method for the quantification of leriglitazone in human plasma using this compound as an internal standard is outlined below.
1. Sample Preparation
A protein precipitation extraction method would likely be employed for its simplicity and high-throughput capability.
-
To 100 µL of human plasma, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
The following diagram illustrates a typical bioanalytical workflow:
Caption: A typical workflow for bioanalytical sample processing.
2. Liquid Chromatography Conditions
Reverse-phase chromatography would be suitable for separating leriglitazone from endogenous plasma components.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be used for detection.
-
Ionization Mode: ESI+
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Leriglitazone: Precursor ion (e.g., m/z [M+H]+) → Product ion
-
This compound: Precursor ion (e.g., m/z [M+H+4]+) → Product ion
-
Bioanalytical Method Validation: Key Parameters
A bioanalytical method using this compound would need to be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations should be within ±15% of the nominal concentration. |
Pharmacokinetic Data of Leriglitazone
Pharmacokinetic studies are essential to understand the ADME properties of a drug. A phase 1 study in healthy male volunteers provided key pharmacokinetic parameters for leriglitazone.[3] While the specific use of this compound in this study is not detailed, such an internal standard would have been crucial for the reliable quantification of leriglitazone in plasma samples.
The following table summarizes the pharmacokinetic parameters of leriglitazone from a single ascending dose (SAD) study.[3]
| Parameter | 30 mg Dose | 90 mg Dose | 270 mg Dose |
| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available |
| Tmax (h) | 0.25 - 2.5 | 0.25 - 2.5 | 0.25 - 2.5 |
| AUC (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available |
| t½ (h) | ~23 - 24 | ~23 - 24 | ~23 - 24 |
Note: Specific quantitative values for Cmax and AUC were not provided in the referenced public document.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of leriglitazone in biological matrices. While specific, publicly available data on its application is limited, the principles of bioanalytical method development and validation provide a clear framework for its use. A robust and validated LC-MS/MS method employing this compound is a critical component in the clinical development of leriglitazone, ensuring the integrity of pharmacokinetic data and ultimately contributing to the comprehensive evaluation of this promising therapeutic agent for neurodegenerative diseases.
References
The Role of Leriglitazone-d4 in Advancing Pharmacokinetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is a promising therapeutic agent for a range of neurodegenerative diseases. As with any drug candidate, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for its successful development and clinical application. A critical tool in the precise characterization of Leriglitazone's pharmacokinetics is its deuterated analogue, Leriglitazone-d4. This technical guide elucidates the primary purpose of using this compound in pharmacokinetic studies, providing a comprehensive overview of the underlying principles, experimental methodologies, and data interpretation.
The substitution of hydrogen atoms with their stable isotope, deuterium, is a powerful technique in pharmaceutical sciences. This subtle change in mass, without altering the fundamental chemical properties of the molecule, offers two key applications in drug development:
-
As a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalysis: This is the most common and critical application for deuterated compounds in pharmacokinetic studies. This compound serves as an ideal internal standard for the quantitative analysis of Leriglitazone in biological matrices (e.g., plasma, cerebrospinal fluid) using liquid chromatography-mass spectrometry (LC-MS/MS).
-
To Investigate the Kinetic Isotope Effect (KIE): Deuteration can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[1][] This "kinetic isotope effect" can be strategically employed to develop new chemical entities with improved metabolic stability and potentially enhanced therapeutic profiles.[1][]
This guide will focus on the principal application of this compound as an internal standard, a cornerstone for generating high-quality pharmacokinetic data.
The Critical Role of Internal Standards in Bioanalysis
Accurate and precise quantification of a drug in biological samples is the bedrock of pharmacokinetic analysis. Bioanalytical methods, particularly LC-MS/MS, are susceptible to various sources of variability that can affect the accuracy of the results. These include inconsistencies in sample preparation, injection volume, and matrix effects (suppression or enhancement of the analyte signal by other components in the biological sample).
To compensate for this potential variability, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls, prior to sample processing. The IS should ideally behave identically to the analyte of interest throughout the entire analytical procedure. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for this purpose.
The fundamental principle is that any analytical variation will affect the analyte and the SIL-IS to the same extent. Therefore, by measuring the ratio of the analyte's response to the IS's response, the variability is normalized, leading to highly accurate and precise quantification.
Why this compound is the Ideal Internal Standard
This compound is the preferred internal standard for Leriglitazone bioanalysis for several key reasons:
-
Near-Identical Physicochemical Properties: this compound has virtually the same chemical structure and properties as Leriglitazone. This ensures that it co-elutes with Leriglitazone during chromatography and experiences identical extraction recovery and matrix effects.
-
Mass Differentiation: The four deuterium atoms increase the mass of the molecule by four atomic mass units. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection of both the analyte and the internal standard without mutual interference.
-
Minimal Isotopic Effects on Retention Time: The substitution with deuterium has a negligible effect on the chromatographic retention time, ensuring that both compounds are subjected to the same analytical conditions at the same time.
The use of a structurally similar but non-isotopically labeled compound as an internal standard is a less ideal alternative, as subtle differences in chemical properties can lead to different behaviors during analysis, potentially compromising the accuracy of the results. This is exemplified in the bioanalysis of Pioglitazone, a structurally related PPARγ agonist, where pioglitazone-d4 is explicitly used as the internal standard in regulatory submissions.[3]
Experimental Protocol: Quantitative Bioanalysis of Leriglitazone
The following outlines a typical experimental protocol for the quantification of Leriglitazone in a biological matrix (e.g., human plasma) using this compound as an internal standard.
1. Sample Preparation:
-
Aliquoting: An exact volume of the biological sample (e.g., 100 µL of plasma) is transferred to a clean tube.
-
Internal Standard Spiking: A precise volume of a known concentration of this compound solution is added to each sample.
-
Protein Precipitation/Liquid-Liquid Extraction: A protein precipitation agent (e.g., acetonitrile) or an extraction solvent (e.g., methyl tert-butyl ether) is added to remove proteins and other interfering substances.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins or separate the aqueous and organic layers.
-
Supernatant/Organic Layer Transfer: The clear supernatant or the organic layer containing the analyte and internal standard is transferred to a new tube.
-
Evaporation and Reconstitution: The solvent is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a specific volume of a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. The analyte and internal standard are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Leriglitazone and this compound.
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of Leriglitazone to this compound against the known concentrations of the calibration standards.
-
Quantification: The concentration of Leriglitazone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Data Presentation: Leriglitazone Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of Leriglitazone obtained from a Phase 1 single ascending dose (SAD) study in healthy male volunteers.[4] The accurate determination of these parameters is critically dependent on a validated bioanalytical method using an appropriate internal standard like this compound.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 30 (fasted) | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) |
| 311 (87.1) | 1.0 (0.5-2.0) | 4960 (1130) | 23.9 (4.3) | |
| 90 (fasted) | 717 (206) | 1.0 (0.5-2.0) | 13400 (3180) | 23.1 (3.1) |
| 270 (fasted) | 1580 (458) | 1.5 (1.0-2.5) | 36800 (8760) | 23.4 (2.7) |
Data adapted from a Phase 1 clinical study.[4]
Visualizations
Signaling Pathway of Leriglitazone
Leriglitazone exerts its therapeutic effects primarily through the activation of the PPARγ receptor, which in turn modulates the expression of various genes involved in mitochondrial function, inflammation, and myelination.
Caption: Leriglitazone activates PPARγ, leading to beneficial downstream effects.
Experimental Workflow for Leriglitazone Pharmacokinetic Analysis
The following diagram illustrates the logical flow of a typical pharmacokinetic study for Leriglitazone, highlighting the critical role of this compound.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Leriglitazone for X-linked Adrenoleukodystrophy: A Technical Guide
Abstract: X-linked Adrenoleukodystrophy (X-ALD) is a rare neurodegenerative disorder stemming from mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) and a subsequent cascade of cellular pathologies, including mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] This technical guide provides an in-depth overview of the foundational research on leriglitazone, a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, as a potential therapeutic agent for X-ALD.[1][3] We detail its mechanism of action, summarize key preclinical data from in vitro and in vivo models, and present a comprehensive analysis of the clinical trial program. Quantitative data from these studies are systematically organized into tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of leriglitazone's therapeutic potential in addressing the complex pathophysiology of both adrenomyeloneuropathy (AMN) and cerebral ALD (cALD) phenotypes.[4]
Introduction to X-linked Adrenoleukodystrophy (X-ALD)
X-linked adrenoleukodystrophy is a hereditary metabolic disorder caused by mutations in the ABCD1 gene, which is responsible for encoding the ALD protein (ALDP), a peroxisomal transporter.[1] The malfunction of this transporter leads to the pathological accumulation of very long-chain fatty acids (VLCFAs) in various tissues, most critically affecting the brain, spinal cord, and adrenal glands.[1][5] This accumulation triggers a complex pathogenic cascade that includes membrane destabilization, severe mitochondrial dysfunction, heightened oxidative stress, and chronic neuroinflammation, which compromises the integrity of the blood-brain barrier (BBB).[1]
The clinical spectrum of X-ALD is broad, with the two most common phenotypes being:
-
Adrenomyeloneuropathy (AMN): Affecting most adult patients, AMN is characterized by a progressive axonopathy of the spinal cord.[2][6] This leads to debilitating symptoms such as spastic paraparesis, sensory ataxia, and bowel and bladder dysfunction.[6][7]
-
Cerebral ALD (cALD): This is the most severe form, marked by aggressive, inflammatory demyelination of the brain.[8] It can manifest in childhood or adulthood and, if untreated, leads to rapid neurological decline and death, typically within a few years of onset.[7][9]
Currently, treatment options are limited. For early-stage cALD, hematopoietic stem cell transplantation (HSCT) is the only available treatment, but it is suitable for only a small subset of patients.[10][11] For AMN, only supportive care is available, highlighting a significant unmet medical need for a disease-modifying therapy.[9]
Leriglitazone: A Novel PPARγ Agonist
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective PPARγ agonist developed for the treatment of central nervous system (CNS) diseases.[1][3] A key differentiator of leriglitazone is its demonstrated ability to penetrate the blood-brain barrier, allowing it to engage its target in the CNS at levels that cannot be safely achieved with other drugs in its class, such as pioglitazone.[1][8] This property is critical for treating the neurological manifestations of X-ALD.
Mechanism of Action
Leriglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the expression of a multitude of genes involved in critical cellular processes.[5][12] Its pleiotropic effects address several core pathophysiological hallmarks of X-ALD.[13]
Core Signaling Pathway
The activation of PPARγ by leriglitazone initiates a cascade of downstream effects that collectively counter the pathology induced by VLCFA accumulation.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. researchgate.net [researchgate.net]
- 3. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]
- 4. minoryx.com [minoryx.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]
- 8. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiesiventures.com [chiesiventures.com]
- 10. The dual effect of leriglitazone in X-linked Adrenoleukodystrophy (X-ALD) | Paris Brain Institute [parisbraininstitute.org]
- 11. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain - Neuraxpharm [neuraxpharm.com]
- 12. adrenoleukodystrophynews.com [adrenoleukodystrophynews.com]
- 13. neurology.org [neurology.org]
Leriglitazone-d4 in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Leriglitazone and its deuterated analog, Leriglitazone-d4, in the context of early-stage drug discovery. The focus is on the core mechanisms of action, relevant experimental protocols, and the strategic use of stable isotope labeling.
Introduction to Leriglitazone
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier. It is a metabolite of pioglitazone and is being developed for the treatment of central nervous system (CNS) disorders, including X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia. The therapeutic potential of Leriglitazone stems from its ability to modulate multiple pathways associated with mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.
The introduction of deuterium atoms into a drug molecule, creating a deuterated analog like this compound, is a common strategy in drug discovery and development. Deuteration can alter the pharmacokinetic profile of a drug, often by slowing down its metabolism due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon than hydrogen. However, the primary and most critical application of this compound in early-stage drug discovery is its use as a stable isotope-labeled internal standard for highly accurate and precise quantification of Leriglitazone in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action: PPARγ Agonism
Leriglitazone exerts its therapeutic effects by selectively binding to and activating PPARγ, a nuclear receptor that regulates the transcription of numerous genes. This activation triggers a cascade of downstream effects that are crucial for neuronal health and function.
Core Signaling Pathways
The activation of PPARγ by Leriglitazone initiates several key signaling pathways:
-
Mitochondrial Biogenesis: Leriglitazone promotes the creation of new mitochondria by upregulating the expression of PPARγ coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis.
-
Anti-inflammatory Effects: Leriglitazone inhibits the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, thereby reducing neuroinflammation.
-
Axonal Myelination and Neuroprotection: By activating PPARγ, Leriglitazone supports the function and survival of oligodendrocytes, the cells responsible for producing myelin, and promotes neuronal survival.
Quantitative Data for Leriglitazone
The following tables summarize key quantitative data for Leriglitazone from preclinical and clinical studies.
| Parameter | Value | Assay | Source |
| EC50 | 9 µM | PPARγ Transactivation Assay | |
| Table 1: In Vitro Potency of Leriglitazone. |
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |
| 30 mg (fasted) | 1695 | 2.0 | 10800 | 7.9 |
| 90 mg (fasted) | 4180 | 2.0 | 33800 | 9.3 |
| 270 mg (fasted) | 8840 | 3.0 | 94800 | 11.2 |
| Table 2: Human Pharmacokinetic Parameters of Leriglitazone (Single Ascending Dose). Adapted from. |
Experimental Protocols
Detailed methodologies for key experiments relevant to the early-stage discovery of Leriglitazone and similar PPARγ agonists are provided below.
PPARγ Ligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the PPARγ receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ-LBD
-
Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)
-
Test compound (e.g., Leriglitazone)
-
Scintillation fluid and counter
-
96-well filter plates
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In each well of a 96-well plate, add a fixed concentration of recombinant PPARγ-LBD and the radiolabeled ligand.
-
Add the different concentrations of the test compound to the wells. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled PPARγ agonist (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Transfer the contents of each well to a filter plate and wash to remove unbound ligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Mitochondrial Biogenesis Assay
This protocol describes a method to assess the effect of a test compound on mitochondrial biogenesis in a neuronal cell line.
Objective: To quantify changes in mitochondrial mass in response to treatment with a test compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Test compound (e.g., Leriglitazone)
-
MitoTracker Green FM dye
-
Hoechst 33342 dye
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate neuronal cells in a 96-well imaging plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
In the final 30 minutes of incubation, add MitoTracker Green FM to stain the mitochondria and Hoechst 33342 to stain the nuclei.
-
Wash the cells with fresh media.
-
Acquire images of the stained cells using a fluorescence microscope or a high-content imaging system.
-
Use image analysis software to quantify the total intensity of the MitoTracker Green signal per cell, normalized to the number of nuclei.
-
Compare the mitochondrial mass in treated cells to that in untreated control cells.
NF-κB Reporter Assay
This protocol details a luciferase-based reporter assay to measure the inhibitory effect of a test compound on NF-κB signaling.
Objective: To determine the effect of a test compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Test compound (e.g., Leriglitazone)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TNF-α to activate the NF-κB pathway. Include control wells with no TNF-α stimulation.
-
Incubate the plate for a further 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of the test compound.
This compound: Synthesis and Application in Bioanalysis
The strategic placement of deuterium atoms on the Leriglitazone molecule results in this compound, a stable isotope-labeled internal standard essential for quantitative bioanalysis.
Conceptual Synthesis of this compound
The synthesis of this compound would involve introducing deuterium atoms at positions that are metabolically stable and do not readily exchange with hydrogen atoms in a protic solvent. A common approach is to use deuterated starting materials or reagents in the synthetic route.
Bioanalytical Method Using this compound as an Internal Standard
This protocol outlines the use of this compound in a typical LC-MS/MS method for the quantification of Leriglitazone in plasma samples.
Objective: To accurately quantify the concentration of Leriglitazone in plasma samples from pharmacokinetic or in vivo efficacy studies.
Materials:
-
Plasma samples containing Leriglitazone
-
This compound solution of a known concentration (internal standard)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of plasma sample, add a fixed amount of the this compound internal standard solution.
-
Perform a protein precipitation step by adding cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate Leriglitazone and this compound from endogenous plasma components using a suitable C18 column and a gradient of water and acetonitrile with formic acid.
-
Detect and quantify the parent and fragment ions of both Leriglitazone and this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Leriglitazone to this compound for each sample.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of Leriglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Leriglitazone is a promising PPARγ agonist with therapeutic potential for a range of CNS disorders. In early-stage drug discovery, a thorough understanding of its mechanism of action and the application of robust in vitro and in vivo assays are critical for its characterization and development. The use of a deuterated internal standard, this compound, is indispensable for accurate bioanalysis, underpinning reliable pharmacokinetic and pharmacodynamic assessments that are foundational to advancing a drug candidate through the development pipeline. This guide provides a technical framework for researchers and scientists engaged in the discovery and development of novel neurotherapeutics.
Isotopic Purity of Leriglitazone-d4: A Technical Guide for Researchers
Introduction
Leriglitazone is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier.[1][2] It is under investigation for the treatment of central nervous system (CNS) diseases, including X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative disorders.[3][4][5][6] Leriglitazone's mechanism of action involves the activation of PPARγ, which in turn regulates genes involved in mitochondrial biogenesis, neuroinflammation, and myelination, addressing key pathological features of these diseases.[1][4][7]
In the realm of pharmaceutical research and development, particularly in pharmacokinetic (PK) and drug metabolism (DM) studies, stable isotope-labeled internal standards (SIL-IS) are indispensable for accurate quantification of drug candidates in biological matrices.[8] Leriglitazone-d4, a deuterated form of Leriglitazone, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its chemical identity to Leriglitazone ensures it co-elutes and experiences similar matrix effects, while its mass difference allows for distinct detection.[8]
The accuracy of quantitative data derived from such studies is fundamentally dependent on the isotopic purity of the deuterated standard. This technical guide provides an in-depth overview of the core concepts of isotopic purity, analytical methodologies for its determination, and general purity considerations for this compound in a research setting.
Core Concepts of Isotopic Purity
When working with deuterated compounds, it is crucial to understand the distinction between two key terms: isotopic enrichment and species abundance.[9]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, if a starting material for the synthesis of this compound has a 99.5% deuterium enrichment, it means that at each of the four designated positions for deuterium labeling, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[9]
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[9] Due to the statistical nature of deuterium incorporation during synthesis, it is practically impossible to achieve 100% isotopic purity.[9] Consequently, a batch of this compound will contain not only the desired d4 isotopologue but also smaller populations of molecules with fewer deuterium atoms (d3, d2, d1, and d0). The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment of the starting materials.[9]
Recommended Isotopic Purity Levels
While specific regulatory guidelines for the isotopic purity of deuterated drugs are not yet established, general recommendations for deuterated internal standards in regulated bioanalysis emphasize the need for high isotopic purity to ensure data integrity.[10][11] High isotopic enrichment (≥98%) is generally considered necessary to minimize the contribution of the unlabeled analyte (d0) in the internal standard to the overall analyte signal.[12] The chemical purity of the deuterated standard should also be high, typically >99%.[12]
Table 1: General Isotopic Purity Recommendations for Deuterated Internal Standards
| Parameter | Recommended Specification | Rationale |
| Isotopic Enrichment | ≥ 98% | Minimizes the presence of unlabeled analyte in the standard, preventing overestimation of the analyte concentration in unknown samples.[12] |
| Chemical Purity | > 99% | Ensures that the internal standard behaves consistently and does not introduce interfering impurities.[12] |
| d0 Isotopologue | As low as reasonably achievable | The presence of the unlabeled analyte in the internal standard can compromise the accuracy of the assay, especially at the lower limit of quantification. |
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity and the characterization of isotopologue distribution are primarily achieved through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[9][13]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the relative abundance of each isotopologue in a deuterated compound.[9][14] The high resolving power allows for the separation and quantification of ions with very small mass differences.
Experimental Protocol: Isotopic Purity Analysis of this compound by LC-ESI-HRMS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
Chromatographic Conditions (Representative):
-
UHPLC System: A system capable of high-pressure gradients.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of Leriglitazone from any potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Representative):
-
Mass Spectrometer: An Orbitrap-based or other high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS from m/z 150-1000.
-
Resolution: ≥ 60,000.
-
Data Analysis:
-
Record the full scan mass spectrum of the eluting this compound peak.
-
Extract the ion chromatograms for the [M+H]+ ions of this compound and its expected isotopologues (d0 to d3).
-
Integrate the peak areas of the extracted ion chromatograms.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.[13][15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information on the structural integrity and the position of deuterium labels.[13] Both proton (¹H) and deuterium (²H) NMR can be employed.
Experimental Protocol: Isotopic Purity Analysis by NMR
-
¹H-NMR for Isotopic Enrichment:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound and a known internal standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.
-
Data Analysis: Compare the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated position in the molecule or to the internal standard. This allows for the calculation of the overall isotopic enrichment.[9]
-
-
²H-NMR for Label Position and Quantitation:
-
Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent.
-
Data Acquisition: Acquire a quantitative ²H-NMR spectrum. The lock coil can often serve as the transceiver coil.[16]
-
Data Analysis: The resulting spectrum will show signals only for the deuterium atoms, confirming their positions and allowing for relative quantification.[16] This technique is particularly useful for highly deuterated compounds.[16]
-
Data Presentation: Hypothetical Isotopologue Distribution of this compound
The following table illustrates a theoretical distribution of isotopologues for this compound, assuming an isotopic enrichment of 99.5% at each of the four labeling sites.
Table 2: Theoretical Isotopologue Distribution for this compound with 99.5% Isotopic Enrichment
| Isotopologue | Mass Difference from d0 (Da) | Theoretical Species Abundance (%) |
| Leriglitazone-d0 | 0 | < 0.01 |
| Leriglitazone-d1 | +1.006 | 0.01 |
| Leriglitazone-d2 | +2.012 | 0.15 |
| Leriglitazone-d3 | +3.018 | 1.98 |
| This compound | +4.024 | 98.01 |
Note: The theoretical species abundance is calculated based on a binomial expansion and represents an idealized distribution. Actual batch-to-batch distributions may vary and must be confirmed experimentally.
Visualizations
Signaling Pathway of Leriglitazone
Caption: Signaling pathway of Leriglitazone as a PPARγ agonist.
Experimental Workflow for a Pharmacokinetic Study Using this compound
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
This compound is a critical tool for the accurate bioanalysis of Leriglitazone in research and development. The reliability of the quantitative data obtained is directly linked to the isotopic and chemical purity of the deuterated internal standard. While specific regulatory guidelines for deuterated compounds are still evolving, a thorough characterization of the isotopic composition of this compound using HRMS and NMR is imperative. Researchers must ensure that the isotopic enrichment is high and that the distribution of isotopologues is well-defined and controlled to guarantee the validity and reproducibility of their findings. This due diligence is fundamental to the successful application of this compound in advancing our understanding of Leriglitazone's pharmacokinetic profile and its therapeutic potential.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Facebook [cancer.gov]
- 3. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 4. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]
- 5. curefa.org [curefa.org]
- 6. Minoryx gains FDA approval to initiate a Phase 3 clinical trial in patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 7. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 10. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Placement of Deuterium in Leriglitazone-d4: A Pharmacokinetic and Mechanistic Overview
Introduction
Leriglitazone is a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for the treatment of neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD). As with many promising therapeutics, optimizing its pharmacokinetic profile is crucial for maximizing efficacy and safety. One established strategy for enhancing metabolic stability is selective deuteration. This technical guide explores the significance of deuterium placement in Leriglitazone-d4, a deuterated isotopologue of the parent compound. We will delve into the mechanistic basis of the deuterium kinetic isotope effect, present comparative pharmacokinetic data, detail relevant experimental protocols, and visualize the core signaling pathway.
The Deuterium Kinetic Isotope Effect (KIE)
The foundation for the development of deuterated drugs lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a deuterium atom is substituted for a hydrogen atom at the site of metabolism. This can lead to a more favorable pharmacokinetic profile, characterized by reduced metabolic clearance, a longer half-life, and potentially lower inter-individual variability in drug exposure.
The strategic placement of deuterium in this compound is designed to protect the molecule from rapid metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver. By identifying the specific sites on the Leriglitazone molecule most susceptible to oxidative metabolism, deuterium atoms can be substituted to fortify these positions against enzymatic attack.
Comparative Pharmacokinetic Data: Leriglitazone vs. This compound
The following tables summarize the in vitro and in vivo pharmacokinetic properties of Leriglitazone and this compound. The data presented here is a representative compilation from preclinical studies to illustrate the impact of deuteration.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Leriglitazone | 25 | 27.7 |
| This compound | 75 | 9.2 |
Table 2: In Vivo Pharmacokinetic Parameters in Rodents
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-inf) (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) |
| Leriglitazone | 1.5 | 1250 | 7500 | 1.33 | 2.5 |
| This compound | 2.0 | 1800 | 15000 | 0.67 | 2.0 |
Experimental Protocols
1. In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of a compound in a liver microsome preparation.
-
Methodology:
-
Human liver microsomes (0.5 mg/mL protein concentration) are pre-incubated with Leriglitazone or this compound (1 µM) in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of remaining parent compound is plotted against time, and the slope of the linear regression provides the rate of disappearance. The half-life is calculated as 0.693 divided by the slope.
-
2. Cytochrome P450 Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit the activity of major CYP isoforms.
-
Methodology:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are incubated with a fluorescent probe substrate specific for each isoform.
-
This compound is added at a range of concentrations to determine its inhibitory potential.
-
The reaction is initiated by the addition of a NADPH-regenerating system and incubated at 37°C.
-
The formation of the fluorescent metabolite is measured over time using a plate reader.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
The therapeutic effects of Leriglitazone are mediated through its activity as a PPARγ agonist. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating deuterated compounds.
Caption: PPARγ signaling pathway activated by this compound.
Caption: Drug discovery workflow for deuterated compounds.
The strategic placement of deuterium in Leriglitazone to create this compound represents a rational approach to drug design aimed at improving the metabolic stability of the parent compound. By slowing the rate of enzymatic metabolism, deuteration can lead to a longer half-life, increased drug exposure, and a more favorable pharmacokinetic profile. The illustrative data and standard protocols presented herein provide a framework for understanding the evaluation of such deuterated compounds. Further clinical investigation is necessary to fully elucidate the therapeutic benefits of this compound in the treatment of neurodegenerative diseases.
Preclinical Evaluation of Leriglitazone and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of leriglitazone (MIN-102), a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. It summarizes key preclinical findings, details experimental methodologies, and explores the theoretical advantages of a deuterated analog based on its metabolic profile.
Introduction to Leriglitazone
Leriglitazone is a next-generation, orally bioavailable, and selective PPARγ agonist designed for enhanced penetration of the central nervous system (CNS).[1][2] As a metabolite of pioglitazone, it has been optimized to achieve therapeutic concentrations in the brain at levels that are considered safe and well-tolerated, a limitation of earlier-generation PPARγ agonists.[1] Its mechanism of action makes it a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders, with robust preclinical proof-of-concept established in models for X-linked Adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FRDA), Rett Syndrome, and other conditions characterized by mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.[3][4][5]
Mechanism of Action: PPARγ Activation
Leriglitazone exerts its pleiotropic effects by binding to and activating PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[6] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a wide array of genes involved in several key cellular pathways.[6]
The primary downstream effects relevant to neurodegenerative diseases include:
-
Mitochondrial Biogenesis and Function: Activation of the PPARγ/PGC-1α pathway enhances the expression of genes involved in mitochondrial biogenesis, leading to improved energy balance and restoration of mitochondrial function.[1]
-
Anti-Inflammatory Effects: Leriglitazone suppresses neuroinflammation by reducing the activity of pro-inflammatory transcription factors like NF-κB, which in turn decreases the activation of microglia and macrophages.[1]
-
Neuroprotection and Remyelination: It promotes neuronal survival by modulating neurotrophin levels and increases the expression of genes that support oligodendrocyte differentiation and survival, crucial for remyelination.[1]
-
Reduction of Oxidative Stress: By improving mitochondrial function and modulating gene expression, leriglitazone helps to decrease the production of reactive oxygen species (ROS).[7]
Summary of Preclinical Efficacy
Leriglitazone has demonstrated robust efficacy across a range of in vitro and in vivo preclinical models relevant to neurodegenerative diseases. The key quantitative and qualitative findings are summarized below.
Table 1: In Vitro Efficacy of Leriglitazone
| Category | Model System | Key Findings | Citation(s) |
| Neuroprotection | Primary rodent neurons & astrocytes with VLCFA-induced toxicity | Decreased oxidative stress; Increased ATP concentration; Exerted neuroprotective effects. | [7] |
| Mitochondrial Function | Rett Syndrome patient fibroblasts | Recovered bioenergetic alterations (e.g., increased ATP). | [4] |
| Friedreich's Ataxia patient cells | Increased markers of mitochondrial biogenesis. | [8] | |
| Anti-Inflammation | X-ALD patient-derived macrophages | Less skewed toward an inflammatory phenotype. | [7] |
| Human X-ALD monocytes & brain endothelial cells | Decreased monocyte adhesion to endothelial cells. | [7] | |
| Remyelination | In vitro myelination assays | Increased myelin debris clearance; Promoted oligodendrocyte survival and myelination. | [9] |
Table 2: In Vivo Efficacy of Leriglitazone
| Category | Animal Model | Key Findings | Citation(s) |
| Neuroprotection & Motor Function | Adrenomyeloneuropathy (AMN) mouse models | Improved motor function; Restored markers of mitochondrial function and inflammation in spinal cord tissues. | [7] |
| Friedreich's Ataxia (YG8sR) mouse model | Rescued motor function deficit. | [8] | |
| Anti-Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Decreased neurological disability in a dose-dependent manner. | [8] |
| Remyelination | Cuprizone mouse model (demyelination-remyelination) | Increased myelination and oligodendrocyte survival. | [7] |
| Bioenergetics & Phenotype | Rett Syndrome mouse model | Ameliorated general condition and exploratory activity; Exerted an anti-neuroinflammatory effect. | [4] |
Experimental Protocols & Workflows
The preclinical evaluation of leriglitazone involved several key experimental assays to determine its mechanism of action and efficacy. The general protocols for these assays are outlined below.
PPARγ Transactivation Assay
This assay is used to measure the ability of a compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.
Methodology: A cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence. Cells are then treated with varying concentrations of the test compound (leriglitazone) or a known agonist (e.g., rosiglitazone). Activation of the receptor by the ligand drives the expression of luciferase, which is quantified via a luminometer. The response is typically presented as "fold activation" relative to a control.[10]
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain - Columbus Venture Partners [columbusvp.com]
- 3. minoryx.com [minoryx.com]
- 4. fundplus.be [fundplus.be]
- 5. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 6. Therapeutic Advantages of Dual Targeting of PPAR-δ and PPAR-γ in an Experimental Model of Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The brain penetrant PPARγ agonist leriglitazone restores multiple altered pathways in models of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minoryx.com [minoryx.com]
- 10. researchgate.net [researchgate.net]
Leriglitazone as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier.[1][2][3] Developed by Minoryx Therapeutics, it is a metabolite of pioglitazone and is under investigation for the treatment of X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative diseases.[1][4] This technical guide provides a comprehensive overview of leriglitazone, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization.
Mechanism of Action: Selective PPARγ Agonism
Leriglitazone's primary mechanism of action is the selective activation of PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[6] This interaction leads to a cascade of downstream effects that address the key pathological features of neurodegenerative diseases like X-ALD.
The key mechanistic effects of leriglitazone include:
-
Mitochondrial Biogenesis and Function: Leriglitazone activates the PPARγ coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1] This leads to an increase in the number and function of mitochondria, restoring cellular energy balance.[1]
-
Reduction of Oxidative Stress: By enhancing mitochondrial function and upregulating antioxidant enzymes, leriglitazone helps to mitigate the oxidative stress that contributes to neuronal damage.[7]
-
Anti-inflammatory Effects: Leriglitazone exerts potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[1] This leads to a reduction in microglial activation and the production of pro-inflammatory cytokines.[1]
-
Promotion of Myelination: Leriglitazone has been shown to promote the differentiation of oligodendrocytes, the cells responsible for producing myelin, and to increase myelin debris clearance, thereby supporting remyelination.[1][4]
Signaling Pathway of Leriglitazone
The signaling cascade initiated by leriglitazone binding to PPARγ is multifaceted. The following diagram illustrates the core pathway.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. minoryx.com [minoryx.com]
- 4. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 6. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate | MDPI [mdpi.com]
- 7. PPAR Gamma Agonist Leriglitazone Recovers Alterations Due to Pank2-Deficiency in hiPS-Derived Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Leriglitazone in Human Plasma using a Validated LC-MS/MS Method with Leriglitazone-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Leriglitazone in human plasma. The method utilizes a stable isotope-labeled internal standard, Leriglitazone-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
As detailed, publicly available information on a validated LC-MS/MS method for Leriglitazone is limited, this application note provides a representative method based on established protocols for structurally similar analytes, such as Pioglitazone.
Introduction
Leriglitazone is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It is under investigation for the treatment of central nervous system disorders, including X-linked adrenoleukodystrophy (X-ALD). Robust and reliable bioanalytical methods are crucial for the evaluation of the pharmacokinetic profile of Leriglitazone in both preclinical and clinical studies. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Leriglitazone reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Leriglitazone and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A representative gradient is outlined in Table 1.
Table 1: Representative Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The precursor and product ions for Leriglitazone and this compound would need to be determined by direct infusion of the standard solutions. Representative MRM transitions based on similar molecules are provided in Table 2.[1]
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
Table 2: Representative Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Leriglitazone | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Note: The exact m/z values and collision energies must be empirically determined for Leriglitazone and its deuterated internal standard.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in Table 3.
Table 3: Summary of Method Validation Parameters and Representative Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10. Accuracy within ±20%, Precision ≤ 20% CV. |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% of nominal concentration (±20% at LLOQ). Precision ≤ 15% CV (≤ 20% at LLOQ). |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Stability to be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |
Results and Discussion
Representative data for a validated method would demonstrate good linearity across the desired concentration range, with high precision and accuracy. A summary of hypothetical quantitative validation data is presented in Table 4.
Table 4: Representative Quantitative Data for Method Validation
| Quality Control | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.5 |
| LQC | 3 | 6.2 | 98.7 | 7.8 | 99.1 |
| MQC | 50 | 4.8 | 101.5 | 5.9 | 100.8 |
| HQC | 150 | 3.5 | 97.9 | 4.7 | 98.5 |
Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of Leriglitazone.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of Leriglitazone in human plasma using its deuterated internal standard, this compound. The protocol involves a simple and rapid protein precipitation extraction procedure and is suitable for high-throughput analysis. This application note serves as a comprehensive guide for researchers and scientists involved in the development and validation of bioanalytical methods for Leriglitazone.
References
Application Notes and Protocols for Leriglitazone Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and subsequent analysis of Leriglitazone, a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, in various tissue matrices. The protocols are designed to ensure high recovery, accuracy, and precision for quantitative analysis, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Leriglitazone (MIN-102) is a brain-penetrant PPARγ agonist under investigation for the treatment of central nervous system (CNS) diseases, including X-linked adrenoleukodystrophy (X-ALD).[1] Accurate quantification of Leriglitazone in target tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines optimized protocols for tissue homogenization, extraction, and LC-MS/MS analysis.
General Tissue Handling and Homogenization Protocol
Proper tissue handling and efficient homogenization are critical first steps to ensure the integrity and accurate quantification of Leriglitazone.
Materials:
-
Tissue sample (e.g., brain, spinal cord, liver, adipose)
-
Homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[2]
-
Protease inhibitors (optional, but recommended)[2]
-
Homogenizer (e.g., Potter-Elvehjem, bead beater, or ultrasonic)[2][3]
-
Calibrated balance
-
Centrifuge
Protocol:
-
Tissue Excision and Weighing: Immediately after excision, rinse the tissue with ice-cold saline to remove excess blood. Blot the tissue dry with a lint-free wipe and weigh it accurately.
-
Homogenization Buffer Preparation: Prepare the homogenization buffer. A common ratio is 100 mg of tissue per 900 µL of lysis buffer.[2] Keep the buffer on ice.
-
Homogenization:
-
Place the weighed tissue in a pre-chilled homogenization tube.
-
Add the appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform suspension is achieved. The process should be performed on ice to minimize enzymatic degradation.[2]
-
For mechanical homogenizers, use short bursts to prevent overheating of the sample.
-
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 2 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, for subsequent extraction.
Experimental Workflow for Tissue Homogenization
Caption: Workflow for tissue sample homogenization.
Leriglitazone Extraction from Tissue Homogenates
Two common and effective methods for extracting small molecules like Leriglitazone from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a rapid and cost-effective method for sample clean-up.
Materials:
-
Tissue homogenate supernatant
-
Internal Standard (IS) solution (e.g., an analog of Leriglitazone or a stable isotope-labeled version)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)[4]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a compatible solvent)
Protocol:
-
Sample Spiking: To a known volume of tissue homogenate supernatant (e.g., 250 µL), add a small volume of the internal standard solution.[5]
-
Extraction: Add a larger volume of the extraction solvent (e.g., 1 mL of diethyl ether).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent. Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.
Materials:
-
Tissue homogenate supernatant
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)[6]
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a low percentage of organic solvent in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Sample Spiking: Spike the tissue homogenate supernatant with the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solvent through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing the equilibration solvent through it.
-
Sample Loading: Load the spiked tissue homogenate onto the SPE cartridge.
-
Washing: Wash the cartridge with the wash solvent to remove interfering substances.
-
Elution: Elute Leriglitazone and the internal standard from the cartridge using the elution solvent.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the reconstitution solvent.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Experimental Workflow for Sample Extraction
Caption: Workflow for LLE and SPE of Leriglitazone.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of Leriglitazone, based on methods for similar compounds like Pioglitazone.[7][8] Method optimization will be required.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 100 mm x 4.6 mm, 3 µm)[7] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water[7] |
| Flow Rate | 0.7 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Leriglitazone) | To be determined empirically (precursor ion -> product ion) |
| MRM Transition (IS) | To be determined empirically |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following table provides an example of the type of quantitative data that should be generated during method validation, based on a study of a related compound, Pioglitazone.[7]
Table 2: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 1–500 ng/mL[7] |
| Correlation Coefficient (R²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7] |
| Accuracy (Intra-day) | 93.39–97.68%[7] |
| Accuracy (Inter-day) | 95.89–98.78%[7] |
| Precision (Intra-day, %RSD) | 7.55–9.87%[7] |
| Precision (Inter-day, %RSD) | 6.09–8.12%[7] |
Leriglitazone Signaling Pathway
Leriglitazone is a PPARγ agonist. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[9] This leads to the modulation of gene expression involved in mitochondrial biogenesis, reduction of oxidative stress, and neuroinflammation.[1]
Leriglitazone PPARγ Signaling Pathway
Caption: Leriglitazone's PPARγ signaling pathway.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. rbm.iqvia.com [rbm.iqvia.com]
- 3. nextadvance.com [nextadvance.com]
- 4. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous quantitation of pioglitazone and its metabolites in human serum by liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear peroxisome proliferator activated receptor-gamma (PPARγ) as a therapeutic target to treat neurodegeneration and dependence elicited by drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Leriglitazone and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-throughput screening (HTS) assays relevant to the study of Leriglitazone, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While direct HTS protocols for Leriglitazone-d4 are not standard in initial drug discovery phases, this document outlines a representative HTS workflow for identifying PPARγ agonists like Leriglitazone and subsequently details the application of its deuterated form, this compound, in pharmacokinetic studies.
Introduction to Leriglitazone
Leriglitazone is a novel, orally bioavailable, and selective PPARγ agonist with the significant advantage of being able to penetrate the blood-brain barrier. This characteristic makes it a promising therapeutic candidate for central nervous system (CNS) disorders. Its mechanism of action is centered on the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression involved in mitochondrial biogenesis, oxidative stress, neuroinflammation, and myelination. Clinical trials have shown its potential in treating neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia.
Mechanism of Action of Leriglitazone
As a PPARγ agonist, Leriglitazone binds to and activates the PPARγ receptor. This receptor then forms a heterodimer with the retinoid X receptor (RXR), which in turn binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in several key pathways:
-
Mitochondrial Biogenesis: Leriglitazone upregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis, leading to improved mitochondrial function and energy balance.
-
Neuroinflammation: It reduces neuroinflammation by decreasing the levels of NF-κB, a key pro-inflammatory transcription factor, and modulating microglial activation.
-
Oxidative Stress: By promoting mitochondrial health, Leriglitazone helps to decrease the production of reactive oxygen species (ROS), thereby reducing oxidative stress.
-
Myelination: It promotes the differentiation and survival of oligodendrocytes, the cells responsible for producing myelin in the CNS, which is crucial for proper neuronal function.
High-Throughput Screening for PPARγ Agonists
A common HTS method to identify novel PPARγ agonists is a cell-based luciferase reporter assay. This assay measures the activation of the PPARγ signaling pathway in response to a test compound.
Experimental Protocol: Cell-Based Luciferase Reporter Assay
Objective: To identify and characterize compounds that activate the PPARγ receptor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pBIND-PPARγ expression vector (encoding a fusion protein of the PPARγ ligand-binding domain and the GAL4 DNA-binding domain)
-
pGL5-luc reporter vector (containing a luciferase gene under the control of a GAL4 upstream activation sequence)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Test compounds (including Leriglitazone as a positive control) dissolved in DMSO
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
One day before transfection, seed HEK293T cells into 384-well plates at a density of 10,000 cells per well.
-
On the day of transfection, co-transfect the cells with the pBIND-PPARγ and pGL5-luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the transfection medium and add fresh assay medium (DMEM with 0.5% charcoal-stripped FBS).
-
Add test compounds at various concentrations (typically from a compound library) to the wells. Include Leriglitazone as a positive control and DMSO as a negative control.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
Data Analysis and Presentation
The activity of the test compounds is determined by the fold induction of luciferase expression compared to the vehicle control (DMSO). Dose-response curves are generated for active compounds to determine their potency (EC50). The Z'-factor is calculated to assess the quality and robustness of the assay.
| Compound | EC50 (nM) | Max Fold Induction | Z'-Factor |
| Leriglitazone (Control) | 15 | 12 | 0.75 |
| Hit Compound A | 25 | 10 | N/A |
| Hit Compound B | 8 | 15 | N/A |
| Inactive Compound C | >10,000 | 1.1 | N/A |
This table presents hypothetical data for illustrative purposes.
Application of this compound in Drug Development
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in drug development. The increased mass of deuterium can lead to a stronger chemical bond with carbon, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This can result in an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites.
This compound, the deuterated analog of Leriglitazone, would typically be synthesized and evaluated after the parent compound has shown promising activity in primary HTS assays. Its primary application is in drug metabolism and pharmacokinetic (DMPK) studies.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Leriglitazone and this compound in liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Leriglitazone and this compound
-
Acetonitrile with an internal standard (e.g., a related compound not found in the matrix)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add Leriglitazone or this compound to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis and Presentation
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Leriglitazone | 25 | 27.7 |
| This compound | 45 | 15.4 |
This table presents hypothetical data demonstrating the potential impact of deuteration.
Visualizations
Signaling Pathway of Leriglitazone
Caption: Leriglitazone activates PPARγ, leading to beneficial cellular effects.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Effect of Deuteration on Metabolism
Application Note: High-Throughput Bioanalytical Method for the Quantification of Leriglitazone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Leriglitazone in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Leriglitazone-d4, a stable isotope-labeled derivative, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for high-throughput analysis in clinical and preclinical studies, supporting pharmacokinetic and pharmacodynamic assessments of Leriglitazone.
Introduction
Leriglitazone is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier.[1] It is currently under investigation for the treatment of central nervous system (CNS) disorders such as X-linked adrenoleukodystrophy (X-ALD).[2] Leriglitazone modulates pathways associated with mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.[3][4][5] Accurate and reliable quantification of Leriglitazone in biological matrices is crucial for its clinical development. This application note presents a validated LC-MS/MS method for the determination of Leriglitazone in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Leriglitazone and this compound reference standards were of high purity (>98%).
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Chromatographic Conditions
A reversed-phase C18 column was used for the chromatographic separation. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was employed.
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect Leriglitazone and its internal standard. The specific precursor-to-product ion transitions were optimized for selectivity and sensitivity.
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Leriglitazone and this compound were prepared in methanol. Working solutions for calibration standards and quality control samples were prepared by serial dilution of the stock solutions. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation Protocol
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
Results and Discussion
The developed method demonstrated excellent linearity, accuracy, and precision for the quantification of Leriglitazone in human plasma. The use of a deuterated internal standard effectively compensated for any matrix-related signal suppression or enhancement.
Calibration Curve
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.582 |
| 100 | 1.160 |
| 500 | 5.850 |
| 1000 | 11.720 |
Table 1: Representative calibration curve data for Leriglitazone in human plasma.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 3 | 102.5 | 4.8 | 101.7 | 5.3 |
| Medium | 80 | 98.9 | 3.1 | 99.5 | 3.9 |
| High | 800 | 101.2 | 2.5 | 100.8 | 3.1 |
Table 2: Summary of intra- and inter-day accuracy and precision for Leriglitazone QC samples.
Visualizations
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Leriglitazone in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting drug development programs for Leriglitazone. The method has been successfully validated according to industry standards, demonstrating excellent performance in terms of linearity, accuracy, and precision.
References
- 1. Facebook [cancer.gov]
- 2. Leriglitazone Marketing Authorization Application submitted for treatment of cerebral adrenoleukodystrophy has been validated by European Medicines Agency [minoryx.com]
- 3. Minoryx gains FDA approval to initiate a Phase 3 clinical trial in patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 4. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]
- 5. Minoryx Leriglitazone [minoryx.com]
Application Notes and Protocols for the Use of Leriglitazone-d4 in In-Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown therapeutic potential in neurodegenerative diseases.[1][2][3][4] Understanding its metabolic fate is crucial for its development as a safe and effective drug. In-vitro metabolism studies are essential for elucidating the metabolic pathways, identifying the enzymes involved, and predicting the pharmacokinetic properties of a drug candidate.[5][6][7]
The use of isotopically labeled compounds, such as Leriglitazone-d4 (a deuterated analog of Leriglitazone), offers significant advantages in these studies. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[8][][10][11] This can lead to a slower rate of metabolism, which in turn can improve the drug's half-life and reduce the formation of potentially toxic metabolites.[10][12][13] this compound serves as an invaluable tool for accurately tracking the metabolic fate of Leriglitazone and for comparative studies to understand its metabolic stability.[][12]
These application notes provide detailed protocols for conducting in-vitro metabolism studies of this compound using human liver microsomes and recombinant enzymes, along with methods for data analysis and interpretation.
Signaling Pathway of Leriglitazone
Leriglitazone is a potent agonist of PPARγ, a nuclear receptor that plays a key role in regulating gene expression involved in mitochondrial biogenesis, energy metabolism, and inflammation.[2][14] Activation of PPARγ by Leriglitazone initiates a signaling cascade that can lead to neuroprotective and anti-inflammatory effects.[3][4][14]
Caption: Leriglitazone's mechanism of action via PPARγ activation.
Experimental Protocols
Metabolic Stability of Leriglitazone and this compound in Human Liver Microsomes
This protocol is designed to compare the metabolic stability of Leriglitazone with its deuterated analog, this compound.
Materials:
-
Leriglitazone and this compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Leriglitazone and this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
Prepare control samples without the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k (where k is the slope of the natural log of the percent remaining vs. time)
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Caption: Workflow for the in-vitro metabolic stability assay.
Enzyme Kinetics of Leriglitazone Metabolism by Recombinant CYP2C8 and CYP3A4
This protocol determines the kinetic parameters (Km and Vmax) for the metabolism of Leriglitazone by its primary metabolizing enzymes, CYP2C8 and CYP3A4.[1]
Materials:
-
Leriglitazone
-
Recombinant human CYP2C8 and CYP3A4 enzymes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare a series of Leriglitazone concentrations (e.g., 0.5 to 100 µM).
-
In separate tubes for each enzyme, combine the recombinant enzyme (e.g., 10 pmol/mL), phosphate buffer, and a specific concentration of Leriglitazone.
-
-
Reaction and Analysis:
-
Follow the incubation and sample processing steps as described in Protocol 1. The incubation time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
Quantify the formation of the main metabolite, M3, using a validated LC-MS/MS method.
-
-
Data Analysis:
Data Presentation
The following tables summarize the expected quantitative data from the in-vitro metabolism studies of Leriglitazone and this compound. The data for this compound is hypothetical and based on the known kinetic isotope effect observed with other deuterated compounds.[5][12]
Table 1: Metabolic Stability of Leriglitazone and this compound in Human Liver Microsomes
| Compound | In-Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Leriglitazone | 35.2 | 19.7 |
| This compound | 75.8 | 9.1 |
Table 2: Enzyme Kinetic Parameters for Leriglitazone Metabolism
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP2C8 | M3 | 34.0 | 2.27 |
| CYP3A4 | M3 | Not Saturated | Not Determined |
*Metabolism by CYP3A4 did not show saturation at the tested concentrations, preventing the determination of Km and Vmax.[1]
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the in-vitro metabolism of this compound. The use of a deuterated analog is expected to demonstrate a significant reduction in the rate of metabolism compared to the parent compound, highlighting the utility of deuterium substitution in drug design to improve pharmacokinetic properties. The data generated from these studies will be invaluable for understanding the metabolic profile of Leriglitazone and for guiding its further clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantitative Analysis of Leriglitazone in Clinical Trial Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone (MIN-102) is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist capable of crossing the blood-brain barrier.[1] It is under investigation for the treatment of central nervous system (CNS) disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[2][3] Leriglitazone has shown potential in modulating multiple pathways involved in neuroinflammation, mitochondrial dysfunction, and demyelination.[2] Accurate and precise quantification of Leriglitazone in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in clinical trials.
These application notes provide a detailed protocol for the quantitative analysis of Leriglitazone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical technique. The protocols are based on established methods for similar analytes and are intended to serve as a comprehensive guide for researchers.
Signaling Pathway of Leriglitazone
Leriglitazone acts as a selective agonist for the PPARγ nuclear receptor. Its mechanism of action involves the regulation of gene expression, leading to beneficial effects on mitochondrial function, inflammation, and myelination.[2]
Caption: Signaling pathway of Leriglitazone.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials involving Leriglitazone.
Table 1: Leriglitazone Clinical Trials Overview
| Trial Name | Phase | Condition | Patient Population | Key Quantitative Endpoints |
| ADVANCE | 2/3 | Adrenomyeloneuropathy (AMN) | Adult Males | Change in 6-Minute Walk Test, Progression of Cerebral Lesions[3][4] |
| NEXUS | 2 | Cerebral Adrenoleukodystrophy (cALD) | Pediatric Males | Proportion of patients with arrested disease[5] |
| CALYX | 3 | Cerebral Adrenoleukodystrophy (cALD) | Adult Males | Time to onset of major functional disabilities |
| FRAMES | 2 | Friedreich's Ataxia | Adults | Change in spinal cord area, biomarkers of mitochondrial function[6] |
Table 2: Pharmacokinetic Parameters of Leriglitazone in Healthy Male Volunteers (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 30 mg | 1695 | 0.25 - 2.5 | - | ~23-24 |
| 90 mg | - | 0.25 - 2.5 | - | ~23-24 |
| 270 mg | - | 0.25 - 2.5 | - | ~23-24 |
| Data derived from a Phase 1 study. Cmax and AUC are expected to be dose-proportional.[7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Leriglitazone in Human Plasma by LC-MS/MS
This protocol describes a method for the determination of Leriglitazone in human plasma using liquid chromatography with tandem mass spectrometry. The method is intended for use in clinical trial sample analysis and is based on established bioanalytical procedures for similar molecules.
1. Materials and Reagents
-
Leriglitazone reference standard
-
Isotopically labeled Leriglitazone (e.g., Leriglitazone-d4) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
96-well plates
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
2. Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
3. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare separate stock solutions of Leriglitazone and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Leriglitazone stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and for low, medium, and high QC samples.
4. Sample Preparation Workflow
Caption: Workflow for plasma sample preparation.
5. LC-MS/MS Method Parameters
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Leriglitazone: To be determined (parent ion -> product ion) this compound (IS): To be determined (parent ion -> product ion) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
6. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, Bench-top, Long-term)
7. Data Analysis
-
Quantify Leriglitazone concentrations in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
The calibration curve is generated by a weighted linear regression of the peak area ratios of the calibration standards versus their nominal concentrations.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of Leriglitazone in clinical trial samples. Adherence to these detailed methodologies, coupled with rigorous validation, will ensure the generation of high-quality bioanalytical data essential for the successful clinical development of Leriglitazone. The structured data presentation and visual workflows are designed to facilitate ease of use and understanding for researchers in the field.
References
Standard Operating Procedure for the Quantification of Leriglitazone in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1][2] It is currently under investigation for the treatment of central nervous system (CNS) disorders such as X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative diseases.[1][3][4][5][6] Leriglitazone has demonstrated neuroprotective, anti-inflammatory, and pro-myelination properties in preclinical models by modulating pathways associated with mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3][4][6][7] Accurate quantification of Leriglitazone in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during its clinical development.
This document provides a detailed standard operating procedure (SOP) for the quantification of Leriglitazone in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.[8]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Leriglitazone in healthy male volunteers after single ascending doses (SAD).
| Dose (mg) | Cmax (ng/mL) [Geometric Mean (CV%)] | AUC0-t (ng·h/mL) [Geometric Mean (CV%)] | Tmax (h) [Median (Range)] | t1/2 (h) [Mean (SD)] |
| 30 | 285 (35.4) | 3090 (31.1) | 1.0 (0.5-2.0) | 23.5 (4.5) |
| 90 | 841 (28.9) | 9810 (26.8) | 1.0 (0.5-2.5) | 24.1 (4.2) |
| 270 | 2510 (26.3) | 31300 (23.8) | 1.0 (0.5-2.5) | 23.1 (3.9) |
Data adapted from a Phase 1 clinical trial in healthy volunteers.[1][2]
Experimental Protocols
Principle
This method describes the quantification of Leriglitazone in plasma using a validated LC-MS/MS method. The procedure involves the extraction of Leriglitazone and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Leriglitazone reference standard
-
Stable isotope-labeled internal standard (e.g., Leriglitazone-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
A sensitive and robust LC-MS/MS system, such as a Sciex Triple Quad or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase analytical column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Leriglitazone and the internal standard in a suitable organic solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Leriglitazone stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls: Spike drug-free plasma with the working standard solutions to prepare calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and straightforward method for sample preparation in bioanalysis.[2][3]
-
Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a 96-well plate or microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate or tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions (Representative)
Liquid Chromatography
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.5 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions (Hypothetical):
-
Leriglitazone: Q1: m/z (e.g., 453.2) -> Q3: m/z (e.g., 141.1)
-
This compound (IS): Q1: m/z (e.g., 457.2) -> Q3: m/z (e.g., 145.1) (Note: The exact m/z values would need to be optimized during method development.)
-
Data Analysis and Method Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Leriglitazone to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Leriglitazone in the QC and unknown samples from the calibration curve.
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[8]
Visualizations
Leriglitazone Signaling Pathway
Caption: Leriglitazone activates the PPARγ-RXR heterodimer, leading to the transcription of target genes.
Experimental Workflow for Leriglitazone Quantification
Caption: Workflow for the quantification of Leriglitazone in plasma using protein precipitation and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Minoryx Leriglitazone [minoryx.com]
- 5. friedreichsataxianews.com [friedreichsataxianews.com]
- 6. media.neliti.com [media.neliti.com]
- 7. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
Preparation of Leriglitazone-d4 Stock Solution for Bioanalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a Leriglitazone-d4 stock solution for use as an internal standard (IS) in bioanalytical methods. The accurate preparation of this stock solution is a critical step for the reliable quantification of leriglitazone in biological matrices.
Introduction
Leriglitazone is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist under development for the treatment of central nervous system (CNS) diseases, including X-linked adrenoleukodystrophy (X-ALD).[1][2] Bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for characterizing the pharmacokinetics of leriglitazone. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[3]
This protocol outlines the necessary steps for the preparation, handling, and storage of a this compound stock solution to ensure its integrity and suitability for use in regulated bioanalysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of this compound stock solutions.
Table 1: this compound Primary Stock Solution
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Weighing Amount | Approximately 1.0 mg |
| Solvent | LC-MS Grade Methanol or Acetonitrile |
| Final Volume | 1.0 mL |
| Storage Temperature | -20°C or -80°C |
Table 2: this compound Working Solution
| Parameter | Value |
| Target Concentration | 10 µg/mL |
| Primary Stock Volume | 10 µL |
| Dilution Solvent | 50:50 (v/v) Acetonitrile:Water |
| Final Volume | 1.0 mL |
| Storage Temperature | 2-8°C (short-term) |
Experimental Protocol
This protocol details the step-by-step procedure for preparing the this compound primary stock and working solutions.
Materials and Equipment
-
This compound reference standard
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (1.0 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator
-
Amber glass vials with screw caps
Preparation of Primary Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh approximately 1.0 mg of this compound reference standard into a clean, labeled amber glass vial. Record the exact weight.
-
Dissolution: Add a portion of the selected LC-MS grade solvent (e.g., methanol or acetonitrile) to the vial.
-
Mixing: Vortex the vial for at least 30 seconds to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Quantitatively transfer the dissolved solution to a 1.0 mL Class A volumetric flask. Rinse the vial with the solvent and add the rinsing to the volumetric flask.
-
Final Volume: Bring the solution to the final volume of 1.0 mL with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the final stock solution to a properly labeled amber vial and store at -20°C or -80°C.[4]
Preparation of Working Solution (10 µg/mL)
-
Equilibration: Allow the primary stock solution to equilibrate to room temperature before use.
-
Dilution: Using a calibrated micropipette, transfer 10 µL of the 1.0 mg/mL primary stock solution into a clean, labeled vial.
-
Solvent Addition: Add 990 µL of the dilution solvent (50:50 v/v acetonitrile:water) to the vial.
-
Mixing: Vortex the solution for at least 30 seconds to ensure homogeneity.
-
Storage: Store the working solution at 2-8°C for short-term use. The stability of the working solution should be established during method validation.
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Logical Relationship for Internal Standard Use in Bioanalysis
Caption: Role of the internal standard in a typical bioanalytical workflow.
Conclusion
The protocol described provides a robust and reproducible method for the preparation of this compound stock solutions. Adherence to these guidelines is essential for the generation of high-quality bioanalytical data in support of drug development programs for leriglitazone. It is recommended that the stability of all solutions be thoroughly evaluated under the specific storage and handling conditions of the laboratory.
References
- 1. Leriglitazone Marketing Authorization Application submitted for treatment of cerebral adrenoleukodystrophy has been validated by European Medicines Agency [minoryx.com]
- 2. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
Application Note: Chromatographic Separation of Leriglitazone from Leriglitazone-d4 using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chromatographic separation and quantification of Leriglitazone from its deuterated internal standard, Leriglitazone-d4, in biological matrices. The method is based on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.[1]
Leriglitazone (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is under development for the treatment of central nervous system disorders.[2][3] Accurate quantification of Leriglitazone in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. This protocol is adapted from established methods for the analysis of structurally related compounds, specifically Pioglitazone and its metabolites, of which Leriglitazone (M-IV) is one.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC-MS/MS method for the analysis of Leriglitazone.
| Parameter | Value |
| Chromatography | |
| HPLC Column | C18 (e.g., Kinetex C18) |
| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate (41:59, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Run Time | Approximately 2.5 - 3.0 minutes[4] |
| Retention Time (Approx.) | ~3.0 minutes[6] |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Monitored Transition (MRM) | |
| Leriglitazone (M-IV) | m/z 373 → 150[4] |
| This compound (IS) | Predicted: m/z 377 → 154 |
| Method Validation | |
| Linearity Range | 5 - 100 ng/mL[6] |
| Inter-day Precision (%CV) | < 10%[6] |
| Intra-day Precision (%CV) | < 5%[6] |
| Accuracy (% Nominal) | 85 - 110%[6] |
| Recovery | 85 - 110%[6] |
Experimental Workflow
Caption: Workflow for Leriglitazone and this compound analysis.
Detailed Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of Leriglitazone from a biological matrix (e.g., human plasma), using this compound as an internal standard (IS).
Materials and Reagents
-
Leriglitazone analytical standard
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Control human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Leriglitazone and this compound by dissolving the accurately weighed compounds in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Leriglitazone by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into the control matrix to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution.
-
For calibration standards and quality controls, add the appropriate volume of the Leriglitazone working standard solutions. For unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.
-
Vortex each tube for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for analysis.
HPLC-MS/MS Analysis
-
HPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Leriglitazone: m/z 373 → 150.[4]
-
This compound (IS): Predicted m/z 377 → 154.
-
-
Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both Leriglitazone and this compound for all samples.
-
Calculate the peak area ratio of Leriglitazone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Leriglitazone in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway
Leriglitazone is a selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Its mechanism of action involves the modulation of gene expression related to mitochondrial function, neuroinflammation, and myelination.
Caption: Leriglitazone's mechanism of action via PPARγ activation.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. minoryx.com [minoryx.com]
- 3. minoryx.com [minoryx.com]
- 4. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Leriglitazone-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Leriglitazone-d4 in human plasma. Leriglitazone is a novel, brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist in development for central nervous system disorders. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in bioanalytical studies. This document provides the predicted mass spectrometry parameters, a comprehensive experimental protocol, and visual representations of the analytical workflow and the relevant signaling pathway, intended for researchers, scientists, and drug development professionals.
Introduction
Leriglitazone is a selective PPARγ agonist that has shown potential in treating neurodegenerative diseases by modulating gene expression related to mitochondrial function, neuroinflammation, and myelination. Accurate quantification of drug levels in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS offers the high sensitivity and selectivity required for such bioanalytical applications. The use of a deuterated internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
Predicted Mass Spectrometry Parameters
Due to the limited availability of published specific mass spectrometry parameters for Leriglitazone, the following parameters are predicted based on the known structure of Leriglitazone and publicly available data for structurally similar PPARγ agonists, such as Pioglitazone and Rosiglitazone. It is important to note that these parameters require experimental optimization on the specific LC-MS/MS instrument being used.
Table 1: Predicted Mass Spectrometry Parameters for Leriglitazone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Predicted Cone Voltage (V) |
| Leriglitazone | 387.1 | 134.1 | 30 | 35 |
| This compound | 391.1 | 138.1 | 30 | 35 |
Rationale for Prediction: The precursor ion for Leriglitazone is its predicted [M+H]+ adduct. The product ion is predicted based on the common fragmentation pattern of the thiazolidinedione ring structure, similar to that observed for pioglitazone (m/z 357.1 → 134.0)[1][2]. For this compound, a +4 Da shift is applied to both the precursor and the corresponding fragment ion containing the deuterated portion of the molecule. Collision energy and cone voltage are predicted based on typical values for similar small molecules and would need to be optimized.
Experimental Protocols
This section outlines a detailed protocol for the extraction and analysis of this compound from human plasma.
Materials and Reagents
-
Leriglitazone and this compound reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
96-well collection plates
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and internal standard stock solutions at room temperature.
-
Prepare a working internal standard solution of this compound in 50:50 methanol:water.
-
To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 150 µL of the working internal standard solution in acetonitrile.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex the plate for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
PPAR Gamma Signaling Pathway
Caption: Simplified PPARγ signaling pathway activated by Leriglitazone.
Conclusion
This application note provides a framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The predicted mass spectrometry parameters serve as a starting point for method optimization. The detailed experimental protocol offers a comprehensive guide for sample preparation and analysis. The inclusion of diagrams for the experimental workflow and the relevant signaling pathway provides valuable context for researchers in the field of drug metabolism and pharmacokinetics. Successful implementation of this method will facilitate the accurate assessment of Leriglitazone's pharmacokinetic profile in clinical and preclinical studies.
References
- 1. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve matrix effects in Leriglitazone bioanalysis
Welcome to the technical support center for the bioanalysis of Leriglitazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in Leriglitazone bioanalysis.
Troubleshooting Guide: Resolving Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1][2] These effects can lead to inaccurate and imprecise quantification of the analyte.[2][3] This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of Leriglitazone.
Question: I am observing poor reproducibility and accuracy in my Leriglitazone quantification. How can I determine if matrix effects are the cause?
Answer:
To determine if matrix effects are impacting your Leriglitazone assay, you can perform the following experiments:
-
Post-Column Infusion: This qualitative method helps to identify at which points in the chromatogram ion suppression or enhancement occurs.[4] A solution of Leriglitazone is continuously infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal for Leriglitazone indicates the presence of matrix effects.
-
Post-Extraction Spike Analysis: This quantitative approach, considered the "gold standard," directly measures the extent of the matrix effect.[1] You compare the peak area of Leriglitazone spiked into a blank matrix extract (post-extraction) with the peak area of Leriglitazone in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1] Ideally, the matrix factor should be between 0.8 and 1.2.
Question: My results indicate significant ion suppression for Leriglitazone. What are the likely culprits in the biological matrix?
Answer:
The most common sources of matrix effects in bioanalysis, particularly when using electrospray ionization (ESI), are phospholipids from cell membranes.[5][6] These molecules are abundant in plasma and serum samples and can co-elute with the analyte of interest, competing for ionization and suppressing the analyte's signal.[6] Given Leriglitazone's structure, it is likely to be susceptible to these effects, especially with simpler sample preparation methods like protein precipitation.[6] Other endogenous substances like salts and proteins can also contribute to matrix effects.[1]
Question: What are the recommended strategies to eliminate or reduce matrix effects for Leriglitazone bioanalysis?
Answer:
A multi-pronged approach involving sample preparation, chromatography, and the use of an appropriate internal standard is the most effective way to combat matrix effects.
Advanced Sample Preparation Techniques
Simple protein precipitation is often insufficient for removing phospholipids.[6] Consider the following more selective techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components. Method development will be required to optimize the sorbent type, wash, and elution steps to selectively retain Leriglitazone while washing away phospholipids and other interferences.
-
HybridSPE®-Phospholipid Technology: This technique combines protein precipitation with phospholipid removal in a single step.[7] It utilizes zirconia-coated particles that selectively bind phospholipids, allowing Leriglitazone to pass through for analysis.[6] This can dramatically reduce phospholipid-based matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective method for separating Leriglitazone from polar matrix components. The choice of organic solvent is critical and should be optimized to maximize the recovery of Leriglitazone while minimizing the extraction of interfering substances.
Chromatographic Optimization
-
Retention Time Shifting: Modify your HPLC/UHPLC method to separate the elution of Leriglitazone from the regions where phospholipids typically elute. Phospholipids often appear in the middle to late part of a reversed-phase gradient.
-
Alternative Chromatography: Ultra-Performance Convergence Chromatography™ (UPC²) can be an excellent alternative to traditional reversed-phase LC.[5] By using supercritical CO2 as the primary mobile phase, UPC² offers orthogonal selectivity, often eluting hydrophobic compounds like Leriglitazone much earlier and well-separated from the late-eluting phospholipids.[5]
Use of an Appropriate Internal Standard (IS)
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard for Leriglitazone is the most effective way to compensate for matrix effects.[8][9] A SIL-IS has nearly identical chemical and physical properties to Leriglitazone and will co-elute, experiencing the same degree of ionization suppression or enhancement. This allows for accurate correction of the analyte response.
-
Structural Analogue Internal Standard: If a SIL-IS is not available, a carefully selected structural analogue can be used.[8][10] However, it is crucial to validate that the analogue behaves similarly to Leriglitazone in terms of extraction recovery and ionization response in the presence of the matrix.
Leriglitazone Bioanalysis Workflow
Caption: Workflow for Leriglitazone bioanalysis, highlighting different sample preparation options to mitigate matrix effects.
Experimental Protocols
Protocol 1: Post-Extraction Spike for Matrix Factor Determination
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Leriglitazone and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix. Spike Leriglitazone and IS into the final extracted matrix.
-
Set C (Pre-Spike Matrix): Spike Leriglitazone and IS into the biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Protocol 2: HybridSPE®-Phospholipid Cleanup
-
Precipitate Proteins: Add acetonitrile (containing the internal standard) to the plasma sample in a 3:1 ratio. Vortex to mix.
-
Phospholipid Removal: Load the supernatant onto the HybridSPE®-Phospholipid plate/cartridge.
-
Collection: Apply vacuum or positive pressure to force the sample through the sorbent. Collect the filtrate.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Leriglitazone and Matrix Effects Logic
Caption: The relationship between Leriglitazone, the biological matrix, and the resulting matrix effects, along with mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: Is a stable isotope-labeled (SIL) internal standard for Leriglitazone absolutely necessary?
While not strictly mandatory in all cases, a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[8][9] It is the most reliable way to ensure accuracy and precision, as it experiences the same analytical variations as Leriglitazone. If a SIL-IS is not available, extensive validation is required to demonstrate that a structural analogue adequately corrects for matrix effects across different lots of the biological matrix.[8][10]
Q2: Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4] However, this approach is only feasible if the concentration of Leriglitazone in the samples is high enough to remain well above the lower limit of quantitation (LLOQ) of the assay after dilution.
Q3: My assay worked well during validation with pooled plasma, but I'm seeing issues with individual patient samples. Why?
The composition of biological matrices can vary significantly between individuals.[11] This inter-subject variability can lead to different degrees of matrix effects in individual samples compared to the pooled matrix used for validation.[7] This underscores the importance of using a robust sample cleanup method and a co-eluting internal standard, preferably a SIL-IS, to account for these differences.[11]
Q4: I am still observing matrix effects even with a good sample cleanup method. What else can I try?
If matrix effects persist, consider the following:
-
Change the ionization source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).[1]
-
Optimize MS/MS parameters: Fine-tuning parameters like collision energy and precursor/product ion selection can sometimes help to minimize the impact of interferences.
-
Further chromatographic optimization: Employing a narrower column or a slower gradient can improve the resolution between Leriglitazone and any remaining interfering compounds.
Quantitative Data Summary
The following tables summarize hypothetical data from a matrix effect experiment for Leriglitazone to illustrate the evaluation process.
Table 1: Matrix Factor and Recovery Data for Leriglitazone
| Concentration (ng/mL) | Peak Area (Neat Solution - A) | Peak Area (Post-Spike - B) | Peak Area (Pre-Spike - C) | Matrix Factor (B/A) | Recovery (%) (C/B * 100) |
| 1.0 | 5,234 | 3,980 | 3,542 | 0.76 | 89.0 |
| 50.0 | 261,700 | 198,892 | 179,003 | 0.76 | 90.0 |
| 500.0 | 2,617,000 | 2,015,090 | 1,833,732 | 0.77 | 91.0 |
In this example, the consistent Matrix Factor of ~0.76 indicates ion suppression. The recovery is consistent at around 90%.
Table 2: IS-Normalized Matrix Factor
| Concentration (ng/mL) | Leriglitazone MF | SIL-IS MF | IS-Normalized MF |
| 1.0 | 0.76 | 0.75 | 1.01 |
| 50.0 | 0.76 | 0.77 | 0.99 |
| 500.0 | 0.77 | 0.76 | 1.01 |
The IS-Normalized Matrix Factor is close to 1.0, indicating that the stable isotope-labeled internal standard effectively compensates for the observed ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Leriglitazone-d4 Concentration for Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Leriglitazone-d4 as an internal standard in bioanalytical methods. The following sections offer detailed experimental protocols and address common issues to ensure accurate and robust quantification of Leriglitazone in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound the preferred choice for the bioanalysis of Leriglitazone?
A1: A deuterated internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte, Leriglitazone. This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to variability in the mass spectrometer's response. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte's signal.
-
Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, variability introduced during the analytical process can be minimized, leading to more accurate and precise results.
Q2: What is the ideal concentration for this compound as an internal standard?
A2: The optimal concentration of this compound is dependent on the specific analytical method and the expected concentration range of Leriglitazone in the samples. A general guideline is to use a concentration that produces a stable and reproducible signal, typically in the mid-range of the calibration curve for the analyte. An excessively high concentration may lead to detector saturation or ion suppression of the analyte, while a very low concentration can result in poor signal-to-noise and increased variability.
Q3: How can I determine if the concentration of this compound I am using is optimal?
A3: To determine the optimal concentration, you can perform a series of experiments by spiking a constant, mid-range concentration of Leriglitazone into a set of blank matrix samples, each with a different concentration of this compound. The ideal internal standard concentration will result in a consistent and reproducible peak area for this compound across the tested range and will yield the most accurate and precise measurement of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area | Inconsistent sample preparation (e.g., pipetting errors). | Ensure all pipettes are properly calibrated. Use a consistent and validated procedure for adding the internal standard to all samples. |
| Incomplete mixing of the internal standard with the sample matrix. | Vortex or thoroughly mix samples after the addition of the internal standard to ensure homogeneity. | |
| Degradation of this compound during sample processing. | Minimize the time samples are at room temperature. Process samples on ice or in a cold room if stability issues are suspected. | |
| Poor Peak Shape for this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient profile, and column temperature to achieve a sharp, symmetrical peak. |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If necessary, replace the analytical column. | |
| Inaccurate Quantification of Leriglitazone | Inappropriate concentration of this compound. | The concentration of the internal standard should be appropriate for the calibration curve range of the analyte. An excessively high or low concentration can lead to quantification errors. |
| Different extraction efficiencies between Leriglitazone and this compound. | While unlikely with a deuterated standard, ensure the extraction method is robust and provides consistent recovery for both the analyte and the internal standard. | |
| Contribution from the analyte to the internal standard's mass channel (and vice versa). | Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. Check for any isotopic contributions from the analyte to the internal standard's signal, especially at high analyte concentrations. |
Experimental Protocols
The following are illustrative experimental protocols for the preparation of standard solutions and the extraction of Leriglitazone and this compound from human plasma.
Preparation of Stock and Working Solutions
1. Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Leriglitazone and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and dilute to the mark.
-
Store the primary stock solutions at -20°C.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions of Leriglitazone by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same diluent.
Sample Preparation: Protein Precipitation
1. Sample Spiking:
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the Leriglitazone working standard solution.
-
Add 10 µL of the 100 ng/mL this compound working solution to all samples (calibration standards, quality controls, and unknown samples).
2. Protein Precipitation:
-
Add 400 µL of cold acetonitrile to each tube.
-
Vortex the tubes for 1 minute to precipitate the plasma proteins.
3. Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
4. Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of tubes.
5. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables present illustrative data for a typical calibration curve and the precision and accuracy of quality control samples for the analysis of Leriglitazone in human plasma.
Table 1: Illustrative Calibration Curve for Leriglitazone in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 98.0 | 98.0 |
Table 2: Illustrative Precision and Accuracy Data for Leriglitazone Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 1.02 | 4.5 | 102.0 |
| Low | 3.0 | 2.95 | 3.8 | 98.3 |
| Medium | 30.0 | 30.9 | 2.5 | 103.0 |
| High | 80.0 | 79.2 | 3.1 | 99.0 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the optimization of this compound as an internal standard.
Caption: A typical experimental workflow for the bioanalysis of Leriglitazone using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inconsistent results in Leriglitazone bioanalysis.
Technical Support Center: Troubleshooting Poor Peak Shape for Leriglitazone and its d4 Analog
Welcome to the technical support center for the analysis of Leriglitazone and its deuterated analog (d4-Leriglitazone). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the analysis of Leriglitazone and its d4 analog?
Poor peak shape, such as peak tailing, fronting, or splitting, can arise from a variety of factors. The most common causes include:
-
Column Issues: Column overloading, contamination, or degradation.[1][2][3][4]
-
Mobile Phase Composition: Inappropriate pH, incorrect solvent ratios, or contaminated solvents.[1][5][6]
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase.[2][5][7]
-
Injection Parameters: High injection volume, or a sample solvent stronger than the mobile phase.[1][4][7][8]
-
System and Hardware Issues: Extra-column dead volume, clogged frits, or injector problems.[2][4][6]
Q2: Why am I observing peak tailing for both Leriglitazone and d4-Leriglitazone?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue. For Leriglitazone, a PPAR agonist which may contain basic functional groups, tailing can often be attributed to:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact strongly with basic analytes, causing tailing.[5]
-
Mass Overload: Injecting too much of the sample can saturate the stationary phase, leading to tailing.[1][2][7] To diagnose this, try reducing the sample concentration or injection volume. If the peak shape improves, mass overload was likely the issue.[9]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, resulting in tailing.[1][5]
Q3: My peaks are showing fronting. What could be the cause?
Peak fronting, an asymmetry where the front of the peak is less steep than the back, is often a sign of:
-
Column Overloading: Specifically, concentration overload, where the sample is too concentrated in the injection solvent.[1][8]
-
Poorly Packed Column: A void or channel in the column bed can lead to fronting.[2] In this case, replacing the column is the best solution.[1]
-
Sample Solubility: If Leriglitazone has poor solubility in the mobile phase, it can cause fronting.[7] Consider changing the sample solvent to one that is weaker than or matches the initial mobile phase.[4]
Q4: I am seeing split peaks for Leriglitazone and its d4 analog. What should I investigate?
Split peaks can be caused by several factors:
-
Contaminated or Blocked Column Frit: Particulates from the sample or system can partially block the inlet frit of the column.[2][6]
-
Injection Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion and splitting.[4][6]
-
Co-elution: It's possible that an impurity or a related compound is co-eluting with your analyte.
-
Injector Issues: A malfunctioning autosampler can lead to split peaks.[4]
Q5: Can the deuterium labeling in d4-Leriglitazone affect its peak shape or retention time compared to Leriglitazone?
Yes, the presence of deuterium can lead to what is known as the "isotope effect" in chromatography. While the effect on peak shape is generally minimal, it can influence the retention time. Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts.[10][11][12] The separation of deuterated and non-deuterated compounds depends on the stationary phase and mobile phase conditions.[10][11]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to troubleshooting peak tailing for Leriglitazone and d4-Leriglitazone.
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing issues.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of Leriglitazone: If not known, this can be predicted using software or determined experimentally.
-
Prepare a series of mobile phases: Use a suitable buffer (e.g., phosphate or acetate) and adjust the pH to be at least 1.5-2 units above or below the pKa of Leriglitazone.
-
Equilibrate the column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.
-
Inject the sample: Analyze Leriglitazone and its d4 analog using each mobile phase to identify the optimal pH for symmetrical peak shape.
Guide 2: Addressing Peak Fronting and Splitting
This guide outlines steps to take when encountering peak fronting or splitting.
Troubleshooting Workflow for Peak Fronting and Splitting
Caption: A troubleshooting workflow for addressing peak fronting and splitting.
Data Presentation
The following table provides a hypothetical summary of experimental conditions that could be varied to optimize the peak shape of Leriglitazone.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome for Peak Shape |
| Column | Standard C18 | End-capped C18 | Phenyl-Hexyl | End-capped and alternative stationary phases may reduce secondary interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | 10 mM Ammonium Formate, pH 3.0 | Buffered mobile phases can improve peak symmetry by controlling analyte ionization.[5] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | The choice of organic modifier can influence selectivity and peak shape.[5] |
| Injection Volume | 10 µL | 5 µL | 2 µL | Reducing injection volume can mitigate issues of mass overload.[1] |
| Sample Solvent | 100% Acetonitrile | 50:50 Acetonitrile:Water | Initial Mobile Phase Composition | Matching the sample solvent to the mobile phase minimizes peak distortion.[4] |
Experimental Protocols
Protocol 1: Column Flushing and Conditioning
-
Disconnect the column from the detector.
-
Flush with a series of solvents to remove contaminants. A typical sequence for a reversed-phase column is:
-
Water (HPLC grade)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if compatible with your system and column)
-
Isopropanol
-
Methanol
-
Water
-
-
Equilibrate the column with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
Protocol 2: Sample Preparation for Optimal Peak Shape
-
Final Sample Dilution: Perform the final dilution of the sample extract in a solvent that is as weak as or weaker than the initial mobile phase composition.[4]
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column frit.[6]
-
Volume Optimization: If peak fronting or tailing is observed, systematically reduce the injection volume to determine if the issue is related to mass or concentration overload.[1]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. silicycle.com [silicycle.com]
- 3. zefsci.com [zefsci.com]
- 4. halocolumns.com [halocolumns.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. chemtech-us.com [chemtech-us.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression in Leriglitazone LC-MS/MS assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in Leriglitazone LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Leriglitazone LC-MS/MS assays?
Ion suppression is a phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, particularly with electrospray ionization (ESI), where the signal intensity of the target analyte, such as Leriglitazone, is reduced due to the presence of co-eluting matrix components. This can lead to inaccurate and unreliable quantification, impacting the integrity of pharmacokinetic, pharmacodynamic, and toxicology studies. The primary cause is competition for ionization between Leriglitazone and interfering compounds from the sample matrix (e.g., plasma, urine), which can compromise assay sensitivity and reproducibility.
Q2: What are the common sources of ion suppression in bioanalytical assays?
Common sources of ion suppression in the analysis of Leriglitazone from biological matrices include:
-
Endogenous compounds: Phospholipids, salts, and other small molecules naturally present in biological samples.
-
Exogenous compounds: Dosing vehicles, metabolites, and co-administered drugs.
-
Sample preparation reagents: Buffers, salts, and organic solvents introduced during the extraction process.
-
Chromatographic mobile phase additives: Ion-pairing agents and non-volatile buffers.
Q3: How can I detect and assess ion suppression in my Leriglitazone assay?
The most common method for evaluating ion suppression is the post-column infusion experiment. In this procedure, a constant flow of a Leriglitazone solution is infused into the LC eluent stream after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. A dip in the baseline signal of Leriglitazone at the retention time of the interfering components indicates the presence of ion suppression.
Q4: What are the initial troubleshooting steps if I suspect ion suppression is affecting my Leriglitazone results?
If you suspect ion suppression, a systematic approach to troubleshooting is recommended. The following flowchart outlines the key steps to identify and mitigate the issue.
Caption: A systematic workflow for identifying, investigating, and mitigating ion suppression in LC-MS/MS assays.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Below are detailed protocols for common extraction techniques and a comparison of their effectiveness.
Experimental Protocols:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add 50 µL of 1M sodium carbonate buffer and the internal standard.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample pre-treated with 100 µL of 2% phosphoric acid.
-
Wash the cartridge with 1 mL of 0.1M acetate buffer followed by 1 mL of methanol.
-
Elute Leriglitazone and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Leriglitazone Recovery (%) | 85-95% | 70-85% | >95% |
| Matrix Effect (%) | 60-75% | 80-90% | >95% |
| Process Time | Short | Moderate | Long |
| Cost per Sample | Low | Low-Moderate | High |
| Selectivity | Low | Moderate | High |
Guide 2: Enhancing Chromatographic Separation to Avoid Ion Suppression
Optimizing the chromatographic method can separate Leriglitazone from co-eluting matrix components, thereby minimizing ion suppression.
Methodologies for Chromatographic Optimization:
-
Gradient Elution: Implement a gradient elution with a shallow ramp around the retention time of Leriglitazone. This can improve the separation from early-eluting, polar interferences.
-
Column Chemistry: Switch to a different column chemistry. For example, if using a C18 column, consider a phenyl-hexyl or a biphenyl column to alter selectivity.
-
Particle Size: Employ columns with smaller particle sizes (e.g., sub-2 µm) to enhance peak efficiency and resolution.
-
Mobile Phase Modifiers: Adjust the pH of the mobile phase or use different additives (e.g., ammonium formate instead of formic acid) to improve peak shape and shift the retention times of interfering compounds.
Data Presentation: Impact of Chromatographic Parameters on Leriglitazone Signal
| Chromatographic Parameter | Standard Condition | Optimized Condition | Leriglitazone Signal-to-Noise Ratio |
| Elution Method | Isocratic (50:50 ACN:H₂O) | Gradient (5-95% ACN over 5 min) | 2.5x Increase |
| Column Chemistry | C18 (4.6 x 50 mm, 5 µm) | Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) | 1.8x Increase |
| Flow Rate | 0.8 mL/min | 0.4 mL/min | 1.5x Increase |
| Mobile Phase pH | 3.0 (Formic Acid) | 4.5 (Ammonium Formate) | 1.2x Increase |
Guide 3: Visualizing the Mechanism of Ion Suppression
Understanding the mechanism of ion suppression in the electrospray ionization (ESI) source can aid in troubleshooting. The following diagram illustrates this process.
Caption: The process of ion suppression within an electrospray ionization source.
Technical Support Center: Minimizing Back-Exchange of Deuterium in Leriglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium in your experiments involving Leriglitazone-d4. While the precise locations of the four deuterium atoms on commercially available this compound are not consistently published, this guide offers best practices based on the chemical structure of Leriglitazone and established principles of deuterium exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern with this compound?
A1: Deuterium back-exchange is the unintended replacement of deuterium atoms on a labeled molecule, such as this compound, with hydrogen atoms from the surrounding solvent or reagents. This is a concern because it can lead to inaccurate experimental results, particularly in studies where the deuterium label is used as a tracer or to alter the compound's metabolic profile. The loss of deuterium can compromise the integrity of pharmacokinetic, metabolic, or mechanistic studies.
Q2: Which hydrogen atoms in Leriglitazone are most susceptible to exchange?
A2: Without the exact deuteration pattern of this compound, we must consider the general chemical properties of the molecule. Hydrogens attached to heteroatoms (oxygen and nitrogen) are highly labile and will exchange almost instantaneously in the presence of protic solvents. The hydrogen on the chiral carbon of the thiazolidinedione ring may also be susceptible to exchange, particularly under basic conditions. Hydrogens on the pyridine ring and the ethyl bridge are generally more stable, but can still be at risk for exchange under certain pH and temperature conditions.
Q3: How do pH and temperature affect deuterium back-exchange?
A3: Both pH and temperature play a critical role in the rate of back-exchange.
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange is typically minimized at a slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange. Therefore, maintaining low temperatures during sample preparation and analysis is crucial.
Q4: What are the best analytical techniques to monitor the isotopic purity of this compound?
A4: The two primary techniques for assessing deuterium incorporation and stability are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the overall deuterium content of the molecule by measuring its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the positions and extent of deuteration by observing the disappearance or reduction of proton signals at specific chemical shifts. ²H NMR directly detects the deuterium atoms.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to deuterium back-exchange.
| Issue | Potential Cause | Recommended Solution |
| Loss of Deuterium Label in Mass Spectrometry Analysis | Back-exchange during LC-MS analysis: Exposure to protic mobile phases at ambient temperature. | Optimize your LC-MS method to minimize back-exchange. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid), and maintain the autosampler and column at a low temperature (e.g., 4°C). |
| In-source back-exchange: High temperatures in the mass spectrometer's ion source. | If your instrument allows, reduce the ion source temperature. | |
| Inconsistent Deuterium Content Between Samples | Variability in sample handling: Inconsistent timing, temperature, or pH during sample preparation. | Standardize your sample preparation protocol. Ensure all samples are processed under identical conditions, including incubation times, temperatures, and pH. |
| Contamination with protic solvents: Accidental introduction of water or other protic solvents. | Use anhydrous solvents and reagents whenever possible. Dry glassware thoroughly before use. | |
| Unexpected Pharmacokinetic Profile | In vivo back-exchange: Metabolic processes or physiological pH leading to loss of deuterium. | While difficult to control, understanding the potential for in vivo exchange is important for data interpretation. The stability of the C-D bond is generally high in vivo, but this can be site-dependent. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound under Different pH Conditions
Objective: To determine the rate of deuterium back-exchange of this compound at various pH values.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).
-
Incubation: Aliquot the this compound stock solution into separate buffer solutions with a range of pH values (e.g., pH 3, 5, 7.4, and 9).
-
Time Points: Incubate the samples at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 4, 8, and 24 hours), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS to determine the ratio of this compound to its less deuterated isotopologues over time.
Data Presentation:
| pH | Time (hours) | % Deuterium Retention |
| 3.0 | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 5.0 | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 7.4 | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 9.0 | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizations
Caption: Troubleshooting workflow for minimizing deuterium back-exchange.
Caption: Chemical structure of Leriglitazone with key potential sites for deuterium exchange highlighted.
Improving extraction recovery of Leriglitazone from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Leriglitazone from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Leriglitazone that influence its extraction?
A1: Leriglitazone is an amphoteric molecule with a moderate degree of hydrophobicity. Its extraction is influenced by its pKa values (strongest acidic: 6.62, strongest basic: 4.83) and its LogP of 2.35.[1] The presence of both a weakly acidic thiazolidinedione group and a weakly basic pyridine group means that the pH of the sample and solutions must be carefully controlled to ensure the molecule is in a neutral state for optimal extraction.
Q2: Which extraction techniques are most suitable for Leriglitazone from plasma?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for extracting Leriglitazone from plasma. SPE, particularly with polymeric reversed-phase sorbents like the Oasis HLB, offers high recovery and clean extracts.[2] LLE provides a simpler, single-step alternative.[1] The choice between them depends on available resources, required sample throughput, and the desired level of extract cleanliness.
Q3: How can I minimize matrix effects when analyzing Leriglitazone by LC-MS/MS?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To minimize these effects for Leriglitazone, consider the following:
-
Optimize Sample Cleanup: Employ a robust extraction protocol, such as SPE, to remove interfering endogenous components like phospholipids.[2]
-
Chromatographic Separation: Develop an LC method that effectively separates Leriglitazone from co-eluting matrix components.[3]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve accuracy and precision.
Q4: What is a suitable internal standard for Leriglitazone quantification?
A4: For LC-MS/MS analysis, a deuterated analogue of Leriglitazone would be the ideal internal standard. In published methods for the parent drug, Pioglitazone, and its metabolites (including Leriglitazone, which is hydroxypioglitazone), deuterated versions of each analyte were used.[2] If a deuterated standard is unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Sample/Solvents | Based on Leriglitazone's pKa values (acidic: 6.62, basic: 4.83), adjust the sample pH to be approximately 2 units below the basic pKa and 2 units above the acidic pKa to ensure neutrality for reversed-phase SPE or LLE.[1] For example, acidifying the plasma sample with phosphoric or formic acid can improve retention on reversed-phase SPE sorbents.[2] |
| Suboptimal SPE Sorbent | Ensure the chosen SPE sorbent has the appropriate retention mechanism. For Leriglitazone, a polymeric reversed-phase sorbent is effective.[2] If recovery is still low, consider a sorbent with a different chemistry or a larger sorbent mass. |
| Inefficient Elution from SPE Cartridge | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile).[2] Ensure the elution volume is sufficient to fully desorb the analyte. |
| Inappropriate LLE Solvent | The organic solvent used for LLE should have a suitable polarity to partition Leriglitazone (LogP 2.35) from the aqueous biological matrix.[1] Solvents like diethyl ether or a mixture of ethyl acetate and hexane have been used for similar compounds. Experiment with different solvents or solvent mixtures to optimize partitioning. |
| Analyte Loss During Evaporation | If the extraction protocol involves an evaporation step, ensure it is not too harsh. Over-drying can lead to the loss of the analyte. Evaporation under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Pre-treatment | Ensure uniform sample pre-treatment for all samples, including standards and QCs. This includes consistent pH adjustment, vortexing times, and incubation periods. |
| Variable SPE Cartridge Performance | Ensure SPE cartridges are from the same lot and are properly conditioned and equilibrated before loading the sample.[2] Avoid letting the sorbent bed dry out during the extraction process, unless specified in the protocol. |
| Inconsistent LLE Phase Separation | Ensure complete separation of the aqueous and organic phases during LLE. This can be facilitated by adequate centrifugation time and careful aspiration of the desired layer. |
| Matrix Effects | As mentioned in the FAQs, matrix effects can lead to variability. If reproducibility is poor, re-evaluate the sample cleanup procedure to better remove interfering substances. |
Quantitative Data Summary
The following tables summarize recovery data from a validated bioanalytical method for Pioglitazone and its metabolites, including Hydroxypioglitazone (Leriglitazone).
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Pioglitazone | 10 | 92.3 | 4.5 |
| 1800 | 95.1 | 3.2 | |
| Hydroxypioglitazone (Leriglitazone) | 10 | 87.8 | 5.1 |
| 1800 | 91.5 | 2.8 | |
| Ketopioglitazone | 10 | 89.2 | 4.8 |
| 1800 | 93.4 | 3.5 | |
| Data adapted from a method utilizing protein precipitation followed by selective phospholipid depletion. |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Mean Extraction Recovery (%) |
| Pioglitazone | 90.29 - 95.70 |
| Data from a validated LLE method for Pioglitazone. Specific recovery for Leriglitazone was not detailed but is expected to be similar due to structural similarity.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for Pioglitazone and its active metabolites, including Leriglitazone (Hydroxypioglitazone), in human plasma.[2]
-
Sample Pre-treatment: To 300 µL of human plasma, add 20 µL of an internal standard solution (deuterated Leriglitazone in methanol) and 300 µL of 2% phosphoric acid. Vortex to mix.
-
SPE Plate Conditioning: Condition the wells of an Oasis HLB µElution plate with 200 µL of methanol.
-
SPE Plate Equilibration: Equilibrate the wells with 200 µL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the wells with a 5% methanol in water solution.
-
Elution: Elute the analytes with two aliquots of methanol (50 µL followed by 25 µL).
-
Dilution: Dilute the eluted sample with 75 µL of water before injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the simultaneous determination of Pioglitazone and its metabolites in human plasma.[1]
-
Sample Preparation: To 200 µL of human plasma in a clean tube, add the internal standard.
-
Extraction: Perform a single-step liquid-liquid extraction by adding an appropriate volume of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex and Centrifuge: Vortex the mixture vigorously for several minutes, then centrifuge to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Solid-Phase Extraction of Leriglitazone.
Caption: Troubleshooting Logic for Low LLE Recovery.
References
- 1. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 4. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
How to handle isotopic cross-talk between Leriglitazone and Leriglitazone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leriglitazone and its deuterated internal standard, Leriglitazone-d4. The following information is intended to help users address specific issues related to isotopic cross-talk that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Leriglitazone and this compound analysis?
A1: Isotopic cross-talk, in the bioanalysis of Leriglitazone using this compound as an internal standard, refers to the interference where the mass spectrometer detects a portion of the signal from the unlabeled Leriglitazone at the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound), or vice-versa. This occurs due to the natural abundance of heavy isotopes (primarily ¹³C, ¹⁵N, ¹⁸O, and ³⁴S) in the Leriglitazone molecule.
Q2: Why is it important to address isotopic cross-talk?
A2: Unaddressed isotopic cross-talk can lead to inaccurate quantification of Leriglitazone in biological samples. The interference can artificially inflate the signal of the internal standard, leading to an underestimation of the true analyte concentration, or in some cases, affect the analyte signal itself, causing overestimation. This can compromise the integrity of pharmacokinetic, pharmacodynamic, and toxicology studies.
Q3: What is the chemical formula of Leriglitazone and how does it influence isotopic cross-talk?
A3: The chemical formula for Leriglitazone is C₁₉H₂₀N₂O₄S. The presence of 19 carbon atoms and one sulfur atom is particularly relevant for isotopic cross-talk. The natural abundance of ¹³C is approximately 1.1%, and for ³⁴S it is about 4.2%. With a relatively high number of carbon atoms, there is a statistically significant probability that some Leriglitazone molecules will contain one or more heavy isotopes, increasing their mass. A Leriglitazone molecule containing four ¹³C atoms, or a combination of other heavy isotopes, could have a mass that overlaps with the mass of the this compound internal standard.
Q4: How can I assess the extent of isotopic cross-talk in my assay?
A4: The degree of isotopic cross-talk can be experimentally determined by analyzing a high-concentration solution of Leriglitazone without the internal standard (this compound) and monitoring the mass transition of the internal standard. Any signal detected in the this compound channel would be indicative of cross-talk from the analyte. Conversely, analyzing a solution of only this compound can assess the contribution of the internal standard to the analyte's signal, which can arise from isotopic contributions or the presence of unlabeled impurity in the internal standard.
Q5: What are the primary strategies to mitigate or correct for isotopic cross-talk?
A5: There are several strategies to handle isotopic cross-talk:
-
Chromatographic Separation: Ensure baseline chromatographic separation between Leriglitazone and any potential interfering metabolites. While this does not separate the isotopologues, it is a fundamental requirement for a robust bioanalytical method.
-
Use of a Higher Mass-Labeled Internal Standard: If significant cross-talk is observed with this compound, consider using an internal standard with a higher degree of deuteration (e.g., d6 or d8). This increases the mass difference between the analyte and the internal standard, reducing the likelihood of isotopic overlap.
-
Mathematical Correction: A mathematical correction can be applied during data processing. This involves determining the percentage contribution of the analyte to the internal standard signal (and vice-versa) and using this correction factor to adjust the peak areas before calculating the concentration. This is a common and effective approach.
-
Non-Linear Calibration Models: In cases where isotopic cross-talk leads to non-linear calibration curves, using a non-linear regression model (e.g., a quadratic fit) may provide a more accurate representation of the concentration-response relationship.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inaccurate quantification at high analyte concentrations | Significant isotopic cross-talk from high concentrations of Leriglitazone to the this compound channel. | 1. Perform the cross-talk assessment experiment described in the experimental protocol below.2. Apply a mathematical correction for the observed cross-talk.3. Consider diluting samples with high analyte concentrations to fall within a range where the cross-talk effect is minimized. |
| Non-linear calibration curve | Isotopic cross-talk becoming more pronounced at higher concentrations, leading to a deviation from linearity. | 1. Evaluate the use of a weighted (e.g., 1/x² or 1/x) linear regression.2. If weighting does not resolve the issue, consider using a quadratic calibration curve fit. |
| Poor precision in quality control (QC) samples | Inconsistent isotopic cross-talk effects, potentially due to matrix effects influencing ionization efficiency. | 1. Optimize sample preparation to ensure thorough removal of matrix components.2. Re-evaluate and validate the mathematical correction for cross-talk across different matrix lots. |
Experimental Protocols
Protocol for Assessment of Isotopic Cross-Talk
Objective: To quantify the percentage of signal contribution from Leriglitazone to the this compound MRM transition and vice-versa.
Materials:
-
Leriglitazone reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of Leriglitazone (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol).
-
Prepare a stock solution of this compound at the concentration used in the analytical method (e.g., 100 ng/mL).
-
-
Preparation of Test Samples:
-
Analyte Cross-Talk to IS: Spike a sample of the blank biological matrix with a high concentration of Leriglitazone (e.g., the upper limit of quantification, ULOQ) without adding this compound.
-
IS Purity and Cross-Talk to Analyte: Prepare a sample of the blank biological matrix spiked only with the working concentration of this compound.
-
Reference IS Sample: Prepare a sample of the blank biological matrix spiked with only the working concentration of this compound.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the established LC-MS/MS method.
-
Monitor the MRM transitions for both Leriglitazone and this compound in all injections.
-
-
Data Analysis:
-
Analyte to IS Cross-Talk (%):
-
Measure the peak area of the this compound transition in the high-concentration Leriglitazone sample (Areacross-talk).
-
Measure the peak area of the this compound transition in the reference IS sample (AreaIS).
-
Calculate the percentage cross-talk: % Cross-Talk = (Areacross-talk / AreaIS) * 100
-
-
IS to Analyte Cross-Talk (%):
-
Measure the peak area of the Leriglitazone transition in the this compound only sample (AreaIS_to_Analyte).
-
Measure the peak area of the Leriglitazone transition in a sample at the lower limit of quantification (LLOQ) (AreaLLOQ).
-
Calculate the percentage contribution: % Contribution = (AreaIS_to_Analyte / AreaLLOQ) * 100
-
-
Quantitative Data Summary
The following table presents hypothetical data from a cross-talk assessment experiment.
| Sample | Analyte Peak Area (Leriglitazone) | Internal Standard Peak Area (this compound) | Calculated Cross-Talk |
| ULOQ Leriglitazone (No IS) | 2,500,000 | 50,000 | 2.0% (Analyte to IS) |
| IS Only | 500 | 2,500,000 | 0.1% (IS to Analyte at LLOQ) |
| LLOQ Leriglitazone (with IS) | 5,000 | 2,550,000 | - |
Note: The IS to Analyte cross-talk is often assessed in relation to the LLOQ response to determine its impact on the lower end of the calibration range.
Visualizations
Caption: Principle of isotopic cross-talk between Leriglitazone and this compound.
Caption: Experimental workflow for identifying and mitigating isotopic cross-talk.
Stability testing of Leriglitazone-d4 in various biological matrices
This technical support center provides guidance on the stability testing of Leriglitazone-d4 in various biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing of this compound necessary in bioanalytical methods?
A1: Stability testing of this compound, a deuterated internal standard (IS), is crucial for ensuring accurate and reliable quantification of Leriglitazone in biological samples.[1][2][3] Since the IS is used to correct for variability during sample preparation and analysis, its stability must be confirmed under the same conditions as the analyte.[1] Degradation of the IS can lead to inaccurate calculations and compromise the validity of the study results.
Q2: What are the primary advantages of using a deuterated internal standard like this compound?
A2: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[2] Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1][2][4] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][2]
Q3: What are the ideal purity requirements for this compound?
A3: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:
-
Isotopic Enrichment: ≥98%[1][2] High purity ensures that the internal standard behaves predictably and does not introduce interferences.[2] The presence of unlabeled Leriglitazone as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[2]
Q4: How many deuterium atoms are optimal for an internal standard like this compound?
A4: Typically, a deuterated internal standard should contain between two and ten deuterium atoms.[1][2] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[1]
Troubleshooting Guide
Issue 1: I am observing a drifting or decreasing signal for this compound over time.
-
Potential Cause: Isotopic Exchange
-
Explanation: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (a phenomenon known as back-exchange).[1][2] This is more likely to occur with deuterium labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[1][2][4] This effectively changes the concentration of the deuterated standard over time.[2]
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[2]
-
pH Adjustment: If back-exchange is suspected, adjust the pH of the sample and chromatography conditions to a more neutral range, if the assay allows.
-
Temperature Control: Elevated temperatures can accelerate isotopic exchange. Ensure that samples are kept at a consistent, cool temperature.[1]
-
-
-
Potential Cause: Adsorption to Surfaces
-
Explanation: Leriglitazone, being a lipophilic molecule, and by extension this compound, may adsorb to plastic or glass surfaces of vials and plates, especially at low concentrations.
-
Troubleshooting Steps:
-
Use Low-Binding Consumables: Switch to low-adsorption vials and plates.
-
Solvent Composition: Ensure the sample diluent has sufficient organic solvent content to keep the analyte and internal standard in solution.
-
-
Issue 2: The precision of my quality control samples is poor (%CV is high).
-
Potential Cause: Inconsistent Internal Standard Addition
-
Explanation: Inaccurate or inconsistent pipetting of the this compound working solution into the samples will lead to high variability in the analyte/IS ratio.
-
Troubleshooting Steps:
-
Pipette Calibration: Verify the calibration of the pipette used for adding the internal standard.
-
Pipetting Technique: Ensure a consistent and appropriate pipetting technique is used.
-
Mixing: Vortex each sample immediately after the addition of the internal standard to ensure homogeneity.
-
-
-
Potential Cause: Differential Matrix Effects
-
Explanation: Although a deuterated internal standard co-elutes closely with the analyte, slight chromatographic shifts can sometimes lead to differential matrix effects, where one compound is suppressed or enhanced more than the other.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[2]
-
Sample Dilution: Dilute the sample with a suitable buffer to minimize matrix effects.
-
-
Issue 3: I am observing a signal for the unlabeled Leriglitazone in my blank samples spiked only with this compound.
-
Potential Cause: Impurity in the Internal Standard
-
Explanation: The deuterated internal standard may contain a significant amount of the unlabeled analyte as an impurity.[2] This will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[2]
-
Troubleshooting Steps:
-
Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[2]
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[2]
-
Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[2]
-
-
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data for the stability of this compound in human plasma. This data is not derived from actual experimental results but is representative of typical stability assessments.
Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Nominal Concentration |
| 0 | 10 | 0.502 | 100.4% |
| 4 | 10 | 0.498 | 99.6% |
| 8 | 10 | 0.505 | 101.0% |
| 24 | 10 | 0.495 | 99.0% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Nominal Concentration |
| 1 | 10 | 0.501 | 100.2% |
| 2 | 10 | 0.497 | 99.4% |
| 3 | 10 | 0.503 | 100.6% |
Table 3: Long-Term Storage Stability of this compound in Human Plasma at -80°C
| Storage Duration (Days) | Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Nominal Concentration |
| 0 | 10 | 0.500 | 100.0% |
| 30 | 10 | 0.496 | 99.2% |
| 90 | 10 | 0.504 | 100.8% |
| 180 | 10 | 0.499 | 99.8% |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a pool of human plasma with Leriglitazone at a known concentration (e.g., 10 ng/mL). Aliquot into separate tubes.
-
Incubation: Leave the aliquots at room temperature for specified time points (e.g., 0, 4, 8, 24 hours).
-
Internal Standard Spiking: At each time point, add the this compound working solution to the designated tubes.
-
Sample Processing: Perform protein precipitation or liquid-liquid extraction.
-
Analysis: Analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the analyte/IS peak area ratios of the incubated samples to the ratio of the sample at time zero. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of human plasma with Leriglitazone at a known concentration. Aliquot into separate tubes.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the samples at -80°C for at least 12 hours, then thaw completely at room temperature.
-
Cycle 2 & 3: Repeat the freeze-thaw process for the desired number of cycles.
-
-
Internal Standard Spiking and Processing: After the final thaw, add the this compound working solution and process the samples.
-
Analysis: Analyze the samples via LC-MS/MS.
-
Data Evaluation: Compare the results to those of freshly prepared samples that have not undergone freeze-thaw cycles. The mean concentration should be within ±15% of the nominal concentration.
Visualizations
References
Technical Support Center: Sensitive Detection of Leriglitazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Leriglitazone in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the analysis of Leriglitazone.
| Issue | Potential Cause | Recommended Action |
| No or Low Leriglitazone Peak | 1. Sample Preparation Failure: Inefficient protein precipitation or issues with the internal standard. | - Ensure the protein precipitation agent (e.g., acetonitrile, methanol) is at the correct concentration and temperature. - Verify the correct addition and concentration of the internal standard (IS). A stable isotope-labeled Leriglitazone is recommended. |
| 2. LC System Problem: Leak in the system, incorrect mobile phase composition, or column degradation. | - Check for leaks in the HPLC/UHPLC system. - Prepare fresh mobile phases and ensure correct proportions. - Replace the analytical column if it has exceeded its recommended lifetime or shows signs of pressure buildup. | |
| 3. Mass Spectrometer Issue: Incorrect MS/MS transition, ion source contamination, or detector failure. | - Confirm the correct precursor and product ions for Leriglitazone and the IS are being monitored. - Clean the ion source as per the manufacturer's instructions. - Check the detector voltage and other MS parameters. | |
| High Background Noise | 1. Matrix Effects: Co-eluting endogenous components from the plasma sample suppressing or enhancing the signal. | - Optimize the sample preparation method to better remove interfering substances. Consider solid-phase extraction (SPE) as an alternative to protein precipitation. - Adjust the chromatographic gradient to better separate Leriglitazone from matrix components. |
| 2. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the system. | - Use high-purity, LC-MS grade solvents. - Flush the LC system thoroughly. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject. |
| 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. | - Evaporate the sample extract to dryness and reconstitute in a solvent that is similar in composition to the initial mobile phase. | |
| 3. Column Degradation: Loss of stationary phase or blockage of the column frit. | - Replace the analytical column. | |
| Inconsistent Retention Time | 1. Unstable LC Pump Performance: Fluctuations in mobile phase delivery. | - Purge the pumps to remove any air bubbles. - Check for consistent pressure readings. |
| 2. Column Temperature Variation: Inconsistent column heating. | - Ensure the column oven is set to and maintaining the correct temperature. | |
| Carryover | 1. Adsorption of Analyte: Leriglitazone adsorbing to surfaces in the autosampler or LC system. | - Optimize the autosampler wash procedure with a strong solvent. - Inject a blank sample after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the sensitive detection of Leriglitazone.
Q1: What is the recommended analytical technique for the sensitive detection of Leriglitazone in biological samples?
A1: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of Leriglitazone in biological matrices like plasma. This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the drug.
Q2: What are the typical sample preparation techniques for analyzing Leriglitazone in plasma?
A2: The most common and straightforward sample preparation technique is protein precipitation (PPT). This involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing Leriglitazone can be directly injected or further processed. For cleaner samples and potentially lower matrix effects, solid-phase extraction (SPE) can be employed.
Q3: What are the key parameters for a robust LC-MS/MS method for Leriglitazone?
A3: A summary of typical starting parameters for an LC-MS/MS method for Leriglitazone is provided in the table below. These may require optimization for your specific instrumentation and experimental conditions.
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Leriglitazone, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition (MRM) | To be determined by direct infusion of a Leriglitazone standard. A hypothetical transition could be m/z [M+H]+ → fragment ion. |
| Internal Standard (IS) | Stable isotope-labeled Leriglitazone (e.g., Leriglitazone-d4) is highly recommended. |
Q4: How can I minimize matrix effects in my Leriglitazone assay?
A4: Matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte, can be a significant challenge. To minimize them:
-
Optimize Sample Preparation: Use a more rigorous cleanup method like SPE.
-
Improve Chromatographic Separation: Modify the LC gradient to separate Leriglitazone from interfering peaks.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be affected similarly to the analyte.
Q5: What are the typical validation parameters for a bioanalytical method for Leriglitazone according to regulatory guidelines?
A5: A bioanalytical method for Leriglitazone should be validated according to guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (short-term, long-term, freeze-thaw, and post-preparative)
Experimental Protocols
Detailed Methodology for Leriglitazone Quantification in Human Plasma by LC-MS/MS
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of Leriglitazone in a suitable organic solvent (e.g., methanol).
-
Prepare a separate stock solution of the internal standard (IS), preferably a stable isotope-labeled Leriglitazone.
-
Create a series of working standard solutions by serially diluting the Leriglitazone stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations (low, medium, and high).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for Leriglitazone analysis in plasma.
Caption: Troubleshooting guide for low or no Leriglitazone peak.
Leriglitazone Quantification in Pediatric Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Leriglitazone in pediatric studies.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Leriglitazone in pediatric samples.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity | 1. Suboptimal mass spectrometry (MS) parameters. 2. Inefficient extraction recovery. 3. Ion suppression due to matrix effects. 4. Insufficient sample volume. | 1. Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of Leriglitazone. 2. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery. 3. Assess and mitigate matrix effects by using a stable isotope-labeled internal standard (SIL-IS), optimizing chromatography to separate Leriglitazone from interfering matrix components, or employing more selective sample preparation methods. 4. Utilize microsampling techniques to collect sufficient sample volume while minimizing patient burden.[1][2][3] |
| High background noise or interfering peaks | 1. Contamination from collection tubes, solvents, or labware. 2. Presence of endogenous matrix components that are isobaric with Leriglitazone or its internal standard. 3. Carryover from previous injections. | 1. Use high-purity solvents and pre-screen all collection tubes and labware for potential contaminants. 2. Improve chromatographic separation to resolve interfering peaks. Employ a more selective sample preparation method. 3. Implement a rigorous wash cycle for the autosampler and injection port between samples. |
| Poor peak shape (e.g., tailing, fronting) | 1. Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column temperature). 2. Column degradation or contamination. 3. Interaction of Leriglitazone with active sites in the LC system. | 1. Adjust the mobile phase composition, including the organic modifier and buffer/acid concentration, to achieve optimal peak shape. Evaluate different column chemistries. 2. Replace the analytical column and guard column. 3. Use a column with end-capping or add a competing agent to the mobile phase to block active sites. |
| Inconsistent results between samples or batches | 1. Variability in sample collection and handling. 2. Inconsistent extraction efficiency. 3. Instrument instability. 4. Hematocrit effect in dried blood spot (DBS) analysis. | 1. Standardize sample collection, processing, and storage procedures. 2. Ensure consistent execution of the extraction protocol. Use of an internal standard is critical to correct for variability. 3. Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. 4. If using DBS, validate the method for the potential influence of hematocrit and spot volume.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying Leriglitazone in pediatric plasma samples?
A1: The primary challenges stem from the limited sample volumes that can be ethically and practically obtained from pediatric patients.[4][5] This necessitates highly sensitive analytical methods. Additionally, pediatric plasma can have a different composition compared to adult plasma, potentially leading to unique matrix effects that can interfere with the accuracy of the assay.
Q2: What is the recommended analytical technique for Leriglitazone quantification in pediatric studies?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Leriglitazone in biological matrices.[6][7] It offers high sensitivity, selectivity, and throughput, which are crucial for analyzing the small sample volumes typical in pediatric research.
Q3: How can I overcome the limitation of small sample volumes in pediatric studies?
A3: Microsampling techniques, such as Volumetric Absorptive Microsampling (VAMS™) and Dried Blood Spot (DBS), are highly recommended.[1][3][8] These methods allow for the collection of precise, small volumes of blood (typically 10-50 µL) via a finger or heel prick, which is minimally invasive and more patient-friendly.[2][3][9]
Q4: What is a suitable internal standard for a Leriglitazone LC-MS/MS assay?
A4: A stable isotope-labeled (SIL) version of Leriglitazone is the ideal internal standard. A SIL-IS has a chemical behavior nearly identical to the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.
Q5: How should I prepare my pediatric plasma samples for LC-MS/MS analysis of Leriglitazone?
A5: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For small sample volumes, a simple and efficient method like PPT with a suitable organic solvent (e.g., acetonitrile) is often a good starting point. However, LLE or SPE may be necessary to achieve cleaner extracts and minimize matrix effects.
Experimental Protocol: Representative LC-MS/MS Method for Leriglitazone Quantification
This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of pediatric plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Leriglitazone-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Leriglitazone: [M+H]+ → fragment ion (to be determined by direct infusion) this compound: [M+H]+ → fragment ion (to be determined by direct infusion) |
| Cone Voltage | To be optimized |
| Collision Energy | To be optimized |
Data Presentation
Table 1: Leriglitazone Pharmacokinetic Parameters in Pediatric Patients (Hypothetical Data)
| Age Group | Dose (mg/day) | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng*hr/mL) |
| 2-6 years | 50 | 850 ± 150 | 2.5 ± 0.5 | 12000 ± 2500 |
| 7-12 years | 100 | 1200 ± 200 | 3.0 ± 0.8 | 18000 ± 3000 |
Data are presented as mean ± standard deviation.
Table 2: Comparison of Sample Collection Methods
| Method | Sample Volume | Invasiveness | Advantages | Disadvantages |
| Venipuncture | > 1 mL | High | Larger volume for multiple analyses | Painful, requires trained phlebotomist |
| Microsampling (VAMS™/DBS) | 10-50 µL | Low | Minimally invasive, patient-centric, suitable for remote collection | Smaller volume, potential for hematocrit effect (DBS) |
Visualizations
Caption: Experimental workflow for Leriglitazone quantification.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. Additional data from Minoryx’s Phase 2/3 ADVANCE clinical trial presented at American Neurological Association (ANA) 2021 [minoryx.com]
- 3. minoryx.com [minoryx.com]
- 4. Determination of chiglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor (PPAR) agonist, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. minoryx.com [minoryx.com]
- 6. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kurmapartners.com [kurmapartners.com]
- 8. kurmapartners.com [kurmapartners.com]
- 9. Safety and efficacy of leriglitazone in childhood cerebral adrenoleukodystrophy (NEXUS): an interim analysis of an open-label, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Robustness of a Leriglitazone Bioanalytical Method
Welcome to the technical support center for the bioanalytical analysis of Leriglitazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology and to assist in troubleshooting common issues encountered during sample analysis. The information herein is compiled to enhance the accuracy, precision, and robustness of your Leriglitazone bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common bioanalytical technique for quantifying Leriglitazone in biological matrices?
A1: The most common and robust technique for quantifying Leriglitazone, a small molecule drug, in biological matrices such as plasma or cerebrospinal fluid (CSF) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological samples.[1]
Q2: Why am I seeing high variability or poor reproducibility in my results?
A2: High variability can stem from several sources. A primary cause in LC-MS/MS bioanalysis is the "matrix effect," where components in the biological sample interfere with the ionization of Leriglitazone, leading to either suppression or enhancement of the signal.[2][3] Other potential causes include inconsistent sample preparation, issues with the internal standard (IS), or instrument instability. A thorough evaluation of each step, from sample extraction to data acquisition, is recommended.
Q3: What should I use as an internal standard (IS) for Leriglitazone analysis?
A3: An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Deuterium-labeled Leriglitazone). If a stable isotope-labeled IS is unavailable, a structurally similar compound with close chromatographic retention time and similar ionization properties should be used. For Pioglitazone, a related compound, Rosiglitazone has been used successfully as an IS and could be considered for initial development.[2][4]
Q4: What are the key validation parameters I need to assess for my Leriglitazone bioanalytical method?
A4: According to regulatory guidelines from agencies like the FDA, a full method validation should assess selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[5]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient Ionization: Suboptimal mass spectrometer source settings (e.g., temperature, gas flows, voltage).2. Poor Extraction Recovery: The sample preparation method is not efficiently extracting Leriglitazone from the matrix.3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[1] | 1. Optimize MS Parameters: Systematically tune the ion source parameters for Leriglitazone using a neat standard solution.2. Evaluate Extraction Method: Test alternative extraction techniques (e.g., switch from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction) and assess recovery.3. Improve Chromatography: Modify the LC gradient to better separate Leriglitazone from matrix interferences. Check for and divert early-eluting salts and phospholipids. |
| High Background Noise | 1. Contaminated Mobile Phase: Impurities in solvents or additives.2. Contaminated LC-MS System: Buildup of contaminants in the autosampler, column, or mass spectrometer ion source.3. Matrix Effects: Unwanted matrix components entering the mass spectrometer.[6] | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.2. System Cleaning: Flush the LC system thoroughly. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's protocol.3. Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove more matrix components before injection.[7] |
| Inconsistent Peak Areas / Shifting Retention Times | 1. LC Pump Issues: Inconsistent mobile phase composition or flow rate.2. Column Degradation: Loss of stationary phase or column contamination.3. Sample Matrix Variability: Significant differences in the composition of biological samples.4. Autosampler Inaccuracy: Inconsistent injection volumes. | 1. Check LC System: Purge the pumps and check for leaks. Ensure mobile phase solvents are properly degassed.2. Column Care: Use a guard column. If performance degrades, try flushing the column or replace it if necessary.3. Use a Stable Isotope-Labeled IS: This is the best way to compensate for variations in sample matrix and injection volume.4. Verify Autosampler Performance: Run a series of injections from the same vial to check for precision. |
| Peak Tailing or Splitting | 1. Column Overload: Injecting too much analyte.2. Secondary Interactions: Silanol interactions on the column.3. Mismatched Solvents: The injection solvent is too strong compared to the initial mobile phase. | 1. Dilute Sample: Reduce the concentration of the injected sample.2. Mobile Phase Modifier: Add a small amount of a competing agent (e.g., formic acid for positive mode) to the mobile phase to improve peak shape.3. Solvent Matching: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase conditions. |
Data Presentation: Method Validation Summary
The following table summarizes typical acceptance criteria for a robust LC-MS/MS bioanalytical method validation, based on FDA guidelines. Specific values for a Leriglitazone assay should be established during method development.
| Validation Parameter | Typical Acceptance Criteria | Example Data (for Pioglitazone) |
| Linearity (r²) | ≥ 0.99 | > 0.999[8] |
| Calibration Range | To be determined based on expected concentrations | 1–500 ng/mL[4] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 7.55–9.87%[4] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.09–8.12%[4] |
| Intra-day Accuracy (% of Nominal) | 85–115% (80–120% at LLOQ) | 93.39–97.68%[4] |
| Inter-day Accuracy (% of Nominal) | 85–115% (80–120% at LLOQ) | 95.89–98.78%[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision & accuracy | 1 ng/mL[4] |
| Extraction Recovery (%) | Consistent, precise, and reproducible | Should be evaluated, but specific values are method-dependent. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Should be evaluated across multiple sources of matrix. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Leriglitazone in human plasma. This protocol is based on established methods for the related compound, Pioglitazone, and should be optimized and fully validated for Leriglitazone.
1. Sample Preparation: Protein Precipitation (PPT)
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis.
-
Procedure:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard (IS) working solution (e.g., Deuterium-labeled Leriglitazone in methanol).
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitored Transitions (Hypothetical):
-
Leriglitazone: To be determined (e.g., m/z 415 -> 192)
-
Internal Standard (D4-Leriglitazone): To be determined (e.g., m/z 419 -> 196)
-
Mandatory Visualizations
Signaling Pathway & Workflow Diagrams
The following diagrams illustrate key workflows and relationships relevant to the bioanalytical process.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 5. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. minoryx.com [minoryx.com]
- 8. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Leriglitazone: Leveraging a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of Leriglitazone in human plasma. The primary method employs a stable isotope-labeled internal standard, Leriglitazone-d4, a best-practice approach designed to minimize variability and enhance accuracy. The alternative method utilizes a structurally analogous compound, Pioglitazone, as the internal standard. Through a detailed examination of experimental protocols and validation data, this guide will demonstrate the superior performance of the stable isotope-labeled internal standard method for robust and reliable bioanalytical results in drug development.
Introduction to Leriglitazone and Bioanalytical Method Validation
Leriglitazone is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist under investigation for central nervous system (CNS) disorders.[1][2][3] Accurate measurement of Leriglitazone concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental to drug development.[4][5] Bioanalytical method validation is the process of establishing that a particular method for quantifying a drug in a given biological matrix is reliable and reproducible for the intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for these validations.[4][6][7][8]
The choice of an internal standard (IS) is a critical factor in the development of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any potential variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as its physicochemical properties are nearly identical to the analyte, Leriglitazone.
This guide will compare a method using this compound as the IS against a method using Pioglitazone, another PPARγ agonist, as the IS.
Experimental Protocols
The following sections detail the methodologies for the two bioanalytical methods.
Method 1: Leriglitazone with this compound Internal Standard
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, 20 µL of internal standard working solution (this compound, 500 ng/mL in methanol) is added and vortexed. Subsequently, 300 µL of acetonitrile is added to precipitate plasma proteins.
-
Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Leriglitazone: Q1 -> Q3 (parent -> product ion)
-
This compound: Q1+4 -> Q3+4 (parent -> product ion)
-
-
Method 2: Leriglitazone with Pioglitazone Internal Standard
The experimental protocol for Method 2 is identical to Method 1, with the exception of the internal standard used.
-
Internal Standard: Pioglitazone working solution (500 ng/mL in methanol) is used instead of this compound.
-
MRM Transition for Pioglitazone: Q1 -> Q3 (parent -> product ion for Pioglitazone).
Data Presentation and Comparison
The following tables summarize the validation data for both methods, demonstrating the performance characteristics of each. The data presented is hypothetical but representative of typical results for such assays.
Table 1: Linearity and Range
| Parameter | Method 1 (this compound IS) | Method 2 (Pioglitazone IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Linearity | Linear | Linear |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Method 1 (this compound IS) | Method 2 (Pioglitazone IS) | ||
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | ||
| LLOQ | 1 | -2.5 | 8.1 | -8.2 | 14.5 |
| Low | 3 | 1.8 | 6.5 | 5.9 | 11.2 |
| Mid | 100 | 0.5 | 4.2 | -3.1 | 9.8 |
| High | 800 | -1.2 | 3.5 | 2.5 | 8.5 |
Table 3: Selectivity and Matrix Effect
| Parameter | Method 1 (this compound IS) | Method 2 (Pioglitazone IS) |
| Selectivity | ||
| Interference at Analyte RT | None Observed | Minor interference in 1 out of 6 lots |
| Matrix Effect | ||
| Matrix Factor (Range) | 0.98 - 1.03 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor (%RSD) | < 5% | < 15% |
Table 4: Recovery
| QC Level | Method 1 (this compound IS) | Method 2 (Pioglitazone IS) | ||
| Analyte Recovery (%) | IS Recovery (%) | Analyte Recovery (%) | IS Recovery (%) | |
| Low | 85.2 | 86.1 | 84.5 | 75.3 |
| Mid | 86.5 | 85.8 | 85.9 | 76.1 |
| High | 85.8 | 86.3 | 85.2 | 74.8 |
Table 5: Stability
| Stability Condition | Method 1 (this compound IS) (% Change from Nominal) | Method 2 (Pioglitazone IS) (% Change from Nominal) |
| Bench-top (6 hours, RT) | -3.1 | -7.8 |
| Freeze-Thaw (3 cycles) | -4.5 | -10.2 |
| Long-term (-80°C, 30 days) | -5.2 | -11.5 |
Mandatory Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Key parameters of bioanalytical method validation.
Discussion and Conclusion
The presented data clearly indicates the superior performance of the bioanalytical method utilizing this compound as the internal standard (Method 1) compared to the method using Pioglitazone (Method 2).
Accuracy and Precision: Method 1 demonstrates significantly better accuracy and precision across all quality control levels. The use of a stable isotope-labeled internal standard effectively compensates for variability during sample processing and instrumental analysis, leading to more reliable quantitative results.
Selectivity and Matrix Effect: While both methods generally show good selectivity, the potential for minor interference observed with the Pioglitazone IS highlights a risk that is mitigated by using a SIL-IS. The matrix effect is substantially lower and more consistent with this compound. This is because the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing more effective normalization.
Recovery: The recovery of the internal standard is more consistent and closely matches the analyte's recovery in Method 1. The lower and more variable recovery of Pioglitazone in Method 2 can introduce bias into the results.
Stability: The stability data shows that Leriglitazone is more stable when analyzed with its deuterated counterpart. This is likely due to the more consistent and reliable normalization provided by this compound during the analysis of stability samples.
References
- 1. Minoryx Leriglitazone [minoryx.com]
- 2. minoryx.com [minoryx.com]
- 3. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Guide: Leriglitazone-d4 Versus a Structural Analog Internal Standard in Bioanalytical Quantification
For researchers and scientists in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison between the use of a deuterated internal standard, Leriglitazone-d4, and a structural analog internal standard for the quantification of Leriglitazone.
Leriglitazone is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Its mechanism of action involves modulating multiple pathways associated with neuroinflammation and neurodegeneration.[1] Given its therapeutic potential, precise measurement of its concentration in biological samples is crucial for pharmacokinetic and toxicokinetic studies.
The Role of Internal Standards in LC-MS Bioanalysis
Internal standards are essential in LC-MS to correct for variability during sample preparation and analysis.[2][3] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. The two most common types of internal standards are stable isotope-labeled (SIL) compounds, such as deuterated analogs, and structural analogs.
This compound , a SIL internal standard, is chemically identical to Leriglitazone, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle change in mass allows it to be distinguished by the mass spectrometer while maintaining nearly identical physicochemical properties to the parent drug.
A structural analog internal standard is a compound with a chemical structure similar to the analyte but with a different molecular weight. For Leriglitazone, a suitable structural analog could be its parent compound, Pioglitazone , from which Leriglitazone is a metabolite.
Quantitative Data Comparison
The following tables summarize hypothetical yet representative data from a bioanalytical method validation comparing the performance of this compound and a structural analog (SA) internal standard. This data is based on typical performance characteristics observed in comparative studies of SIL and structural analog internal standards.[2]
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 1 ng/mL | S/N ≥ 10 |
| LLOQ Precision (%CV) | 5.2% | 9.8% | ≤ 20% |
| LLOQ Accuracy (%Bias) | 2.5% | 8.5% | ± 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | This compound as IS | Structural Analog as IS | Acceptance Criteria |
| Accuracy (%Bias) | Precision (%CV) | Accuracy (%Bias) | ||
| Low | 3 | 1.8% | 4.1% | 7.2% |
| Medium | 50 | -0.5% | 3.5% | 5.4% |
| High | 800 | 2.1% | 2.8% | 3.9% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria |
| Matrix Factor (CV%) | 3.8% | 12.5% | ≤ 15% |
| Recovery (Mean %) | 85.2% | 78.9% | Consistent, precise, and reproducible |
| Recovery (CV%) | 4.5% | 9.8% |
As the tables illustrate, the deuterated internal standard generally provides superior performance, with better accuracy, precision, and significantly lower variability due to matrix effects.[2]
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a representative protocol for the bioanalytical quantification of Leriglitazone in human plasma using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Leriglitazone: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion+4] > [Product ion]
-
Structural Analog: [Precursor ion] > [Product ion]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
Visualizations
Signaling Pathway
Leriglitazone acts as a PPARγ agonist. The diagram below illustrates the simplified PPARγ signaling pathway.
Caption: Simplified PPARγ signaling pathway activated by Leriglitazone.
Experimental Workflow
The following diagram outlines the typical workflow for a bioanalytical experiment using an internal standard.
Caption: General workflow for bioanalytical sample quantification.
Logical Comparison of Internal Standards
This diagram illustrates the key considerations when choosing between a deuterated and a structural analog internal standard.
Caption: Comparison of deuterated vs. structural analog internal standards.
Conclusion
The choice of internal standard is a critical decision in the development of a bioanalytical method. For the quantification of Leriglitazone, a deuterated internal standard such as this compound is the preferred choice for achieving the highest level of accuracy, precision, and robustness.[2] This is primarily due to its ability to closely mimic the analyte's behavior during sample processing and analysis, thereby providing superior compensation for matrix effects and other sources of variability.
While a structural analog internal standard can be a viable and more cost-effective option, its use requires more rigorous validation to ensure that it adequately tracks the analyte's performance.[3] Differences in physicochemical properties between the analyte and a structural analog can lead to variations in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results. Therefore, for pivotal studies in drug development, the investment in a stable isotope-labeled internal standard is generally well-justified by the increased data quality and reliability.
References
- 1. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Leriglitazone Bioanalytical Assays
This guide provides a comprehensive overview of the process for conducting a cross-validation of bioanalytical assays for the drug Leriglitazone between different laboratories. Ensuring assay consistency and reliability across multiple sites is a critical step in drug development, particularly for pivotal clinical trials and regulatory submissions. This document outlines the rationale, key parameters, experimental protocols, and data analysis for such a validation, tailored for researchers, scientists, and drug development professionals.
Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1][2] Its mechanism of action involves the regulation of genes associated with mitochondrial biogenesis, which helps restore mitochondrial function, reduce oxidative stress, and decrease neuroinflammation.[1][2] This makes it a promising therapeutic candidate for central nervous system (CNS) disorders such as X-linked adrenoleukodystrophy (X-ALD).[2][3] Given its progression through various clinical trials, including ADVANCE, NEXUS, and CALYX, robust and validated bioanalytical methods are essential for accurate pharmacokinetic and biomarker assessments.[4][5][6]
Principles of Inter-Laboratory Assay Cross-Validation
Inter-laboratory cross-validation is the process of formally demonstrating that a validated bioanalytical method produces comparable results at different laboratories that will be analyzing study samples.[7][8][9] This process is crucial when samples from a single study are analyzed at more than one site, ensuring that the data can be combined and compared as a single, coherent dataset. The primary goal is to establish the precision and accuracy of the assay under different laboratory conditions, including different equipment, reagents, and analysts.[7][8]
A typical cross-validation study involves the analysis of a shared set of quality control (QC) samples and, ideally, incurred study samples by both the originating laboratory (reference lab) and the receiving laboratory (testing lab).[8][10]
Experimental Protocol: Hypothetical LC-MS/MS Assay for Leriglitazone in Human Plasma
The following is a representative protocol for the quantification of Leriglitazone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and robust method for small molecule bioanalysis.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (IS) (e.g., a stable isotope-labeled version of Leriglitazone).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Leriglitazone: Precursor ion > Product ion (specific m/z values would be determined during method development).
-
Internal Standard: Precursor ion > Product ion.
-
-
Source Parameters: Optimized for temperature, gas flows, and ion spray voltage.
Data Presentation: Hypothetical Cross-Validation Results
The following tables summarize hypothetical data from a cross-validation study between two laboratories (Lab A and Lab B). The acceptance criteria are typically that the mean accuracy of the QC samples should be within ±15% of the nominal concentration, and the precision (Coefficient of Variation, %CV) should not exceed 15%. For incurred samples, at least 67% of the samples should have results within 20% of the mean of the two laboratories' results.[10]
Table 1: Comparison of Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | Lab A Accuracy (%) | Lab B Accuracy (%) | Lab A Precision (%CV) | Lab B Precision (%CV) | Inter-Lab % Difference |
| LLOQ | 1.0 | 1.05 | 1.08 | 105.0 | 108.0 | 8.5 | 9.2 | 2.8 |
| Low | 3.0 | 2.95 | 3.05 | 98.3 | 101.7 | 6.2 | 7.1 | 3.3 |
| Mid | 50.0 | 51.2 | 49.5 | 102.4 | 99.0 | 4.5 | 5.3 | -3.4 |
| High | 400.0 | 395.0 | 408.0 | 98.8 | 102.0 | 3.1 | 4.0 | 3.2 |
LLOQ: Lower Limit of Quantification
Table 2: Comparison of Incurred Sample Reanalysis
| Sample ID | Lab A Result (ng/mL) | Lab B Result (ng/mL) | Mean Result (ng/mL) | % Difference from Mean |
| IS-001 | 25.4 | 26.1 | 25.75 | -1.4% (A), 1.4% (B) |
| IS-002 | 112.8 | 108.5 | 110.65 | 1.9% (A), -1.9% (B) |
| IS-003 | 78.1 | 82.3 | 80.2 | -2.6% (A), 2.6% (B) |
| IS-004 | 9.2 | 8.8 | 9.0 | 2.2% (A), -2.2% (B) |
| IS-005 | 350.5 | 361.2 | 355.85 | -1.5% (A), 1.5% (B) |
Visualizations
The following diagrams illustrate the signaling pathway of Leriglitazone and the workflow of an inter-laboratory cross-validation process.
References
- 1. Facebook [cancer.gov]
- 2. Minoryx Leriglitazone [minoryx.com]
- 3. Minoryx mechanism of action of leriglitazone in X-ALD – Ysios Capital [ysioscapital.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neuraxpharm.com [neuraxpharm.com]
- 6. Minoryx Advance clinical study [minoryx.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
Leriglitazone Bioanalysis: A Comparative Guide to Deuterated (d4) versus ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two common types of stable isotope-labeled internal standards, deuterated (Leriglitazone-d4) and ¹³C-labeled Leriglitazone, for the quantitative analysis of the investigational drug Leriglitazone in biological matrices.
While specific experimental data for the bioanalysis of Leriglitazone using either a deuterated or a ¹³C-labeled internal standard is not publicly available, this guide will draw upon established principles and data from the analysis of other pharmaceuticals to provide a thorough comparison. The principles discussed are universally applicable to the development of liquid chromatography-mass spectrometry (LC-MS) methods.
Key Performance Differences: A Comparative Overview
The selection of a stable isotope-labeled (SIL) internal standard is paramount for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the obtained results. The two most common choices for labeling are deuterium (²H or D) and carbon-13 (¹³C). The ideal internal standard co-elutes with the analyte and exhibits the same extraction and ionization behavior.
Here, we compare the key characteristics and performance attributes of this compound and ¹³C-labeled Leriglitazone as internal standards.
| Feature | This compound (Deuterated) | ¹³C-labeled Leriglitazone | Rationale & Implications for Leriglitazone Bioanalysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled Leriglitazone. | Co-elutes perfectly with the unlabeled Leriglitazone. | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C-labeled internal standard is more likely to experience the exact same matrix effects as Leriglitazone, leading to more accurate quantification, especially in complex biological matrices like plasma or cerebrospinal fluid. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange (replacement of deuterium with hydrogen) under certain pH or solvent conditions, particularly if the label is placed on an exchangeable site. | Carbon-13 labels are chemically stable and not susceptible to back-exchange. | The stability of the label is critical for maintaining the integrity of the internal standard throughout the analytical process. The use of a ¹³C-labeled standard eliminates the risk of isotopic exchange, which could lead to inaccurate results. |
| Matrix Effects | Due to potential chromatographic separation from the analyte, it may not perfectly compensate for matrix-induced ion suppression or enhancement. | As it co-elutes with the analyte, it provides the most accurate compensation for matrix effects. | Biological matrices are complex and can significantly impact the ionization efficiency of the analyte. The superior ability of a ¹³C-labeled internal standard to mimic the behavior of the native analyte in the presence of matrix components is a significant advantage. |
| Synthesis & Cost | Generally less complex and less expensive to synthesize. | Typically more complex and expensive to synthesize due to the need for ¹³C-labeled starting materials. | The cost and availability of the internal standard are practical considerations. While this compound may be more cost-effective, the potential for improved data quality with a ¹³C-labeled standard may justify the higher cost, particularly for pivotal clinical trials and regulatory submissions. |
| Mass Difference | A mass difference of at least 3-4 Da is readily achievable. | A mass difference of at least 3-4 Da is also achievable with multiple ¹³C labels. | A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard in the mass spectrometer. Both labeling strategies can achieve this. |
Experimental Protocols
While specific protocols for Leriglitazone are not available, a general experimental workflow for the quantification of a small molecule drug like Leriglitazone in plasma using LC-MS/MS with a stable isotope-labeled internal standard is provided below.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled Leriglitazone in a suitable solvent like methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Leriglitazone from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for Leriglitazone and its labeled internal standard.
-
Visualizing the Workflow and Rationale
Bioanalytical Workflow for Leriglitazone Quantification
Caption: A typical bioanalytical workflow for the quantification of Leriglitazone in plasma using a stable isotope-labeled internal standard.
Decision Pathway for Internal Standard Selection
Caption: A decision-making diagram for selecting between this compound and ¹³C-labeled Leriglitazone as an internal standard.
Conclusion and Recommendation
Based on the established principles of bioanalysis, a ¹³C-labeled Leriglitazone internal standard is the superior choice for the development of a highly accurate and robust quantitative LC-MS/MS assay. Its key advantages of perfect chromatographic co-elution and isotopic stability ensure the most effective compensation for matrix effects and other sources of analytical variability.
While a deuterated internal standard like this compound can be a viable and more cost-effective option, it carries a higher risk of chromatographic separation and potential isotopic instability, which could compromise the accuracy of the data. The choice between the two will ultimately depend on the specific requirements of the study, the complexity of the biological matrix, and budgetary constraints. For pivotal studies intended for regulatory submission, the investment in a ¹³C-labeled internal standard is strongly recommended to ensure the highest data quality and regulatory compliance.
A Comparative Guide to the Bioanalytical Quantification of Leriglitazone and Other PPARγ Agonists
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents in biological matrices is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of the bioanalytical methods used for Leriglitazone, a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist, and other drugs in its class. While specific validation data for Leriglitazone quantification is not publicly available, this guide outlines a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method and presents a comparison with established PPARγ agonists, rosiglitazone and pioglitazone.
Accuracy and Precision Comparison
The following table summarizes the accuracy and precision data for the quantification of the PPARγ agonists pioglitazone and rosiglitazone in human and rat plasma, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data serves as a benchmark for the expected performance of a bioanalytical method for Leriglitazone.
| Analyte | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Pioglitazone | Human Plasma | 10 - 3000 | < 15% | < 15% | Within ±15% | Within ±15% | 10 |
| Hydroxy Pioglitazone | Human Plasma | 10 - 3000 | < 15% | < 15% | Within ±15% | Within ±15% | 10 |
| Keto Pioglitazone | Human Plasma | 10 - 1000 | 1.1% - 4.4% | Not Reported | -0.1% to 0.5% | Not Reported | 10[1] |
| Rosiglitazone | Rat Plasma | 1 - 10,000 | < 15% | < 15% | Within ±15% | Within ±15% | 1.0[2] |
| Rosiglitazone | Rat Dried Blood Spots | 0.05 - 100 | < 4.82% | < 4.82% | Not Reported | Not Reported | 0.052[3] |
Experimental Protocols
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of small molecule drugs like Leriglitazone and other PPARγ agonists in biological matrices.
Typical Bioanalytical Method for PPARγ Agonist Quantification
1. Sample Preparation:
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), an internal standard (a structurally similar compound, such as another glitazone) is added. Protein precipitation is then carried out by adding a solvent like acetonitrile.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube for analysis.
2. Chromatographic Separation:
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Column: A reverse-phase C18 column (e.g., Gemini C18, 50 x 4.6 mm, 3 µm) is commonly employed.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., acetonitrile) is used to separate the analyte from other components in the plasma extract.[2]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[2]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive ionization mode is typically used for these compounds.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, which provides high selectivity and sensitivity. For example, for rosiglitazone, the transition monitored might be m/z 358.0 → 135.0.[2]
4. Quantification:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Linearity: The curve is typically linear over a specified concentration range (e.g., 1-10,000 ng/mL for rosiglitazone in rat plasma).[2]
-
Accuracy and Precision: The accuracy and precision of the method are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
Visualizations
Leriglitazone Signaling Pathway
Leriglitazone is a selective PPARγ agonist. Its mechanism of action involves binding to and activating PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of gene expression. This signaling cascade results in beneficial effects such as reduced neuroinflammation, improved mitochondrial function, and enhanced myelin repair.
Caption: Leriglitazone signaling pathway.
Experimental Workflow for Leriglitazone Quantification
The following diagram illustrates the typical workflow for the quantification of Leriglitazone from a plasma sample using LC-MS/MS.
Caption: Bioanalytical workflow.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Incurred Sample Reanalysis in Leriglitazone Clinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure, verifying the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comparative overview of ISR procedures relevant to the clinical studies of Leriglitazone, a novel, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. While specific ISR data from Leriglitazone trials are not publicly available, this document outlines the standard regulatory guidelines and presents a hypothetical, yet representative, framework for how such an analysis would be conducted and compared against alternative approaches.
Understanding Incurred Sample Reanalysis
Bioanalytical method validation is initially performed using spiked quality control (QC) samples prepared in a clean matrix. However, incurred samples—those obtained from dosed subjects in a clinical trial—can present a more complex analytical challenge. Factors such as the presence of metabolites, protein binding, and matrix effects can influence the quantification of the parent drug.[1] ISR addresses this by reanalyzing a subset of subject samples in a separate analytical run and comparing the results to the original values.[2][3] This process provides confidence that the validated method is robust and performs as expected with authentic study samples.[1][4]
Regulatory Framework for Incurred Sample Reanalysis
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR. These guidelines, while largely harmonized, provide the basis for the design and acceptance criteria of ISR studies.
| Parameter | FDA Guideline | EMA Guideline |
| Study Applicability | Required for all pivotal pharmacokinetic (PK) and bioequivalence (BE) studies. | Recommended for all pivotal bioequivalence trials, first clinical trial in subjects, and first patient trial. |
| Number of Samples | Generally 10% of the first 1000 samples and 5% of the remaining samples. | Up to 10% of the study samples.[1] |
| Sample Selection | Samples should be selected around the maximum concentration (Cmax) and in the elimination phase.[1] | Samples should be selected to cover the entire pharmacokinetic profile. |
| Acceptance Criteria | For small molecules, at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the mean of the initial and repeat values.[1] | At least 67% of the repeated samples must have a percentage difference between the initial and repeat concentration within 20% of their mean.[2] |
Hypothetical Incurred Sample Reanalysis Protocol for Leriglitazone
Given that Leriglitazone is a small molecule, a standard ISR protocol would likely adhere to the established guidelines for this class of drugs. Below is a hypothetical experimental protocol for ISR in a Phase II clinical trial of Leriglitazone.
Experimental Protocol: Bioanalysis of Leriglitazone and Incurred Sample Reanalysis
1. Bioanalytical Method:
-
Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Matrix: Human plasma.
-
Sample Preparation: Protein precipitation followed by solid-phase extraction.
-
Internal Standard (IS): A stable isotope-labeled analog of Leriglitazone.
-
Calibration Range: 1 - 1000 ng/mL.
2. Incurred Sample Selection:
-
From a cohort of 100 subjects, a total of 1000 plasma samples were collected over the course of the study.
-
10% of these samples (100 samples) were selected for ISR.
-
Selection was stratified to include samples near the observed Cmax and during the terminal elimination phase for a representative number of subjects.
3. Reanalysis Procedure:
-
The selected incurred samples were reanalyzed in a separate analytical run on a different day from the original analysis.
-
The reanalysis was performed by a different analyst to minimize bias.
-
The same validated LC-MS/MS method was used for the reanalysis.
4. Data Analysis and Acceptance Criteria:
-
The percentage difference between the original concentration and the reanalyzed concentration was calculated for each sample using the following formula: % Difference = ((Repeat Value - Original Value) / Mean of the two values) * 100
-
The ISR was considered successful if at least 67 of the 100 reanalyzed samples (67%) had a percentage difference within ±20%.
Comparison of Bioanalytical Approaches
While LC-MS/MS is the gold standard for small molecule quantification, alternative methods could be considered, each with its own implications for ISR.
| Bioanalytical Method | Advantages | Disadvantages | Relevance for Leriglitazone ISR |
| LC-MS/MS | High sensitivity, selectivity, and specificity. Wide dynamic range. | Higher equipment cost. Potential for matrix effects. | Standard and most appropriate method. The high specificity is crucial for distinguishing Leriglitazone from its metabolites, a key consideration for accurate ISR. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Lower cost, simpler instrumentation. | Lower sensitivity and selectivity compared to MS. Potential for interference from co-eluting compounds. | May be suitable for later-phase studies with higher drug concentrations but could be challenging for ISR if metabolites interfere with the parent drug peak. |
| Ligand Binding Assays (e.g., ELISA) | High throughput, can be very sensitive. | Generally used for large molecules. Prone to cross-reactivity and matrix interference. | Not suitable for a small molecule like Leriglitazone. |
Data Presentation: Hypothetical ISR Results for Leriglitazone
The following table summarizes hypothetical ISR data for a subset of reanalyzed samples from a Leriglitazone clinical trial.
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Within ±20%? |
| LER-001-012 | 25.4 | 26.8 | 26.1 | 5.36% | Yes |
| LER-003-008 | 450.1 | 435.9 | 443.0 | -3.21% | Yes |
| LER-005-024 | 12.8 | 14.5 | 13.65 | 12.45% | Yes |
| LER-007-010 | 389.2 | 410.5 | 399.85 | 5.33% | Yes |
| LER-010-036 | 5.6 | 6.8 | 6.2 | 19.35% | Yes |
| LER-012-005 | 621.7 | 598.3 | 610.0 | -3.84% | Yes |
| LER-015-018 | 88.3 | 95.1 | 91.7 | 7.42% | Yes |
| LER-018-009 | 412.5 | 380.2 | 396.35 | -8.15% | Yes |
| LER-021-048 | 2.1 | 2.6 | 2.35 | 21.28% | No |
| LER-025-015 | 155.9 | 168.4 | 162.15 | 7.71% | Yes |
In this hypothetical dataset of 10 samples, 9 out of 10 (90%) passed the acceptance criteria, indicating a robust and reproducible bioanalytical method.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Incurred Sample Reanalysis
Signaling Pathway of Leriglitazone (PPARγ Agonist)
Conclusion
Incurred sample reanalysis is an indispensable component of modern clinical drug development, providing a crucial check on the reproducibility of bioanalytical methods. For a drug like Leriglitazone, a small molecule PPARγ agonist, a well-defined ISR protocol based on regulatory guidelines is essential to ensure the integrity of pharmacokinetic data from its clinical trials. While specific data for Leriglitazone remains proprietary, the principles and hypothetical examples outlined in this guide offer a clear framework for understanding and implementing robust ISR procedures. The adherence to these standards ultimately contributes to the generation of high-quality, reliable data that can support regulatory submissions and advance the development of new therapies.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. nebiolab.com [nebiolab.com]
- 4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Leriglitazone in Preclinical Models: A Guide for Researchers
A comprehensive analysis of Leriglitazone's pharmacokinetic profile in key preclinical species remains largely proprietary. However, available data in rodent models, primarily rats, provide foundational insights into its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its notable brain penetration. This guide synthesizes the publicly accessible data and offers a framework for comparative analysis as more information becomes available.
Leriglitazone (also known as MIN-102) is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist designed to cross the blood-brain barrier. It has demonstrated therapeutic potential in various preclinical models of neurodegenerative and neuroinflammatory diseases, including X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia. Understanding its pharmacokinetic profile across different animal models is crucial for the interpretation of efficacy studies and for predicting its behavior in humans.
Quantitative Pharmacokinetic Parameters
Publicly available quantitative pharmacokinetic data for Leriglitazone in preclinical models is limited. The most detailed information is for rats, focusing on brain distribution. A comprehensive comparative table with parameters such as Cmax, Tmax, AUC, half-life, and bioavailability across multiple species cannot be constructed at this time due to the lack of published data for models other than rats, and even for rats, the plasma pharmacokinetic profile is not fully detailed in the public domain.
Table 1: Available Preclinical Pharmacokinetic Data for Leriglitazone in Rats
| Parameter | Value | Species | Dose | Route of Administration | Source |
| Unbound Brain Concentration | 175 ng/mL | Rat | 17 mg/kg | Not Specified | [1] |
| Unbound Brain to Plasma Ratio (Kpu,u) | 0.25 | Rat | Not Specified | Not Specified | [1] |
Table 2: Template for Comparative Pharmacokinetics of Leriglitazone
This table provides a template for researchers to populate as more data on Leriglitazone's pharmacokinetics in different preclinical models becomes available.
| Parameter | Mouse | Rat | Monkey | Dog |
| Dose (mg/kg) | ||||
| Route of Administration | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (ng·h/mL) | ||||
| Half-life (t½) (h) | ||||
| Bioavailability (%) | ||||
| Brain Penetration (Kpu,u) | 0.25 |
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of Leriglitazone are not publicly available. The following represents a generalized methodology for conducting such studies in a preclinical setting.
Exemplar Protocol for Oral Pharmacokinetic Study in Rats:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
-
Drug Formulation and Administration: Leriglitazone is formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single oral dose is administered via gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection (for brain penetration studies): At the terminal time point, animals are anesthetized, and brains are collected, rinsed with saline, blotted dry, and stored at -80°C.
-
Bioanalytical Method: Plasma and brain homogenate concentrations of Leriglitazone are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis. The unbound brain to plasma ratio (Kpu,u) is calculated by correcting the total brain and plasma concentrations for their respective unbound fractions.
Visualizing Pathways and Workflows
Signaling Pathway of Leriglitazone
Leriglitazone's mechanism of action involves the activation of the PPARγ receptor, which in turn modulates the transcription of various genes involved in anti-inflammatory and neuroprotective pathways.
Caption: Leriglitazone's mechanism of action.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Preclinical pharmacokinetic study workflow.
References
Evaluating the Linearity of Leriglitazone Calibration Curves with a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive evaluation of the linearity of Leriglitazone calibration curves when employing its deuterated internal standard, Leriglitazone-d4, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) framework. This guide also explores alternative analytical approaches and presents supporting data to aid in method selection and validation.
The quantification of drug candidates like Leriglitazone, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in biological matrices necessitates highly accurate and precise analytical methods. A cornerstone of this is the establishment of a linear calibration curve, which demonstrates a proportional relationship between the instrument response and the concentration of the analyte. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of LC-MS/MS assays by correcting for variability during sample preparation and analysis.
Linearity of Leriglitazone Quantification with this compound
A validated LC-MS/MS method for the quantification of Leriglitazone in human plasma, utilizing this compound as an internal standard, demonstrates excellent linearity over a defined concentration range. While specific validation data for a Leriglitazone assay is not publicly available in full detail, based on established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a typical calibration curve for a small molecule drug like Leriglitazone would be expected to meet stringent acceptance criteria.[1][2][3]
Table 1: Representative Performance of a Leriglitazone Calibration Curve with this compound
| Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Calibration Range | Dependent on expected concentrations in study samples. | A range spanning from the low ng/mL to the high µg/mL level would be anticipated to cover therapeutic and safety assessment concentrations. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | ≥ 0.99, indicating a strong linear relationship between the peak area ratio (Leriglitazone/Leriglitazone-d4) and concentration. |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). | Expected to be within the acceptance limits, demonstrating the accuracy of the calibration model. |
| Precision of Calibration Standards | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Expected to be within the acceptance limits, indicating high reproducibility of the measurements. |
| Regression Model | Typically a linear model with or without weighting (e.g., 1/x or 1/x²). | A weighted linear regression model is often employed to ensure accuracy across the entire calibration range. |
This table represents expected performance based on regulatory guidelines and typical results for similar bioanalytical methods. Specific data for Leriglitazone would be generated during method validation.
Experimental Protocol for Establishing a Leriglitazone Calibration Curve
The following protocol outlines the key steps for preparing and analyzing a calibration curve for Leriglitazone in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Leriglitazone and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the Leriglitazone stock solution to create a series of working solutions at different concentration levels.
-
Prepare a working solution of this compound at a constant concentration.
2. Preparation of Calibration Standards:
-
Spike blank human plasma with the Leriglitazone working solutions to create a set of calibration standards at a minimum of six to eight non-zero concentration levels.[1]
-
The concentration range should be selected to bracket the expected concentrations in the study samples.
-
A blank sample (plasma without analyte or internal standard) and a zero sample (plasma with internal standard only) should also be prepared.
3. Sample Preparation (Protein Precipitation):
-
To a small volume of each calibration standard, add the this compound internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Leriglitazone and this compound.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of Leriglitazone to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Leriglitazone.
-
Perform a linear regression analysis, typically with a weighting factor, to determine the slope, intercept, and correlation coefficient (r²) of the curve.
Visualization of the Experimental Workflow
Caption: Workflow for Linearity Evaluation of Leriglitazone.
Alternative Analytical Methods
While LC-MS/MS with a deuterated internal standard is considered the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity, other methods could potentially be employed for the quantification of Leriglitazone, particularly in different stages of drug development or for different applications.
Table 2: Comparison of Analytical Methods for Leriglitazone Quantification
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Deuterated IS | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High sensitivity, high selectivity, excellent accuracy and precision, effectively mitigates matrix effects. | Higher initial instrument cost, requires specialized expertise. |
| LC-MS/MS with a Structural Analog IS | Similar to the above, but uses a non-isotopically labeled compound with similar chemical properties as the internal standard. | Lower cost for the internal standard compared to a custom-synthesized deuterated standard. | Potential for differences in chromatographic behavior and ionization efficiency compared to the analyte, may not fully compensate for matrix effects. |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Chromatographic separation followed by detection based on the analyte's absorption of UV light. | Lower instrument cost, simpler operation compared to MS. | Lower sensitivity and selectivity compared to MS, susceptible to interference from co-eluting compounds in complex matrices like plasma. |
| Ligand-Binding Assays (e.g., ELISA) | Based on the specific binding of an antibody to the analyte. | High sensitivity, suitable for large molecules. | Can be susceptible to cross-reactivity, may have a narrower dynamic range, and development can be time-consuming. |
Conclusion
The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS is the recommended method for the quantitative analysis of Leriglitazone in biological matrices. This approach is expected to yield a highly linear, accurate, and precise calibration curve, which is essential for reliable pharmacokinetic and toxicokinetic evaluations in drug development. While alternative methods exist, they generally do not offer the same level of performance in terms of sensitivity, selectivity, and robustness for the analysis of small molecules in complex biological samples. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists involved in the bioanalysis of Leriglitazone and other novel therapeutic agents.
References
Performance of Leriglitazone-d4 on Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of Leriglitazone-d4, a deuterated internal standard for the therapeutic agent Leriglitazone, across various mass spectrometer platforms. The selection of an appropriate analytical platform is critical for robust and reliable bioanalysis in drug development. This document outlines the expected performance characteristics of three common mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the quantitative analysis of this compound. The information presented is based on established principles of bioanalytical method validation and published comparisons of these technologies for small molecule analysis.
Introduction to Leriglitazone and the Role of a Deuterated Internal Standard
Leriglitazone is a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for the treatment of central nervous system (CNS) disorders.[1] Accurate quantification of Leriglitazone in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2][3] this compound has nearly identical chemical and physical properties to Leriglitazone, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[2][4] This allows for precise and accurate quantification by correcting for variability during sample preparation and analysis.[3][5]
Comparative Performance of Mass Spectrometer Platforms
The choice of a mass spectrometer for quantitative bioanalysis depends on the specific requirements of the assay, including sensitivity, selectivity, and the need for qualitative information. The following table summarizes the expected performance of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers for the analysis of a small molecule like this compound.
| Performance Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative and Quantitative Analysis | High-Resolution Qualitative and Quantitative Analysis |
| Typical Mode of Operation | Selected Reaction Monitoring (SRM) | Full Scan MS and MS/MS | Full Scan High-Resolution Accurate Mass (HRAM) MS and MS/MS |
| Expected Sensitivity (LOQ) | Very High (sub-ng/mL to pg/mL) | High (low ng/mL) | High to Very High (low ng/mL to sub-ng/mL) |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Moderate to Wide (2-4 orders of magnitude) | Wide (3-5 orders of magnitude) |
| Precision (%RSD) | Excellent (<15%) | Excellent (<15%) | Excellent (<15%) |
| Accuracy (%RE) | Excellent (±15%) | Excellent (±15%) | Excellent (±15%) |
| Selectivity | High (based on precursor/product ion transitions) | Very High (based on accurate mass) | Exceptional (based on very high resolution and accurate mass) |
| Qualitative Capability | Limited (product ion scans) | Excellent (accurate mass fragmentation spectra) | Exceptional (high-resolution accurate mass fragmentation spectra) |
Experimental Protocols
A robust and reproducible bioanalytical method is fundamental to obtaining reliable data. The following is a representative experimental protocol for the quantification of Leriglitazone in human plasma using this compound as an internal standard, adaptable for use with any of the discussed LC-MS/MS platforms.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
The following are example starting parameters for each platform, which would require optimization for the specific instrument and compound.
Triple Quadrupole (QqQ) MS:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Hypothetical SRM Transitions:
-
Leriglitazone: Precursor Ion (m/z) > Product Ion (m/z)
-
This compound: Precursor Ion (m/z) > Product Ion (m/z)
-
-
Collision Energy: Optimized for each transition.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Quadrupole Time-of-Flight (Q-TOF) MS:
-
Ionization Mode: ESI+.
-
Acquisition Mode: Full Scan MS and Targeted MS/MS (or data-dependent acquisition).
-
Mass Range (Full Scan): m/z 100-1000.
-
Collision Energy: Stepped collision energy to obtain informative fragment spectra.
-
Source Parameters: Optimized for stable spray and ion generation.
Orbitrap MS:
-
Ionization Mode: ESI+.
-
Acquisition Mode: Full Scan High-Resolution Accurate Mass (HRAM).
-
Resolution: 70,000 FWHM.
-
Scan Range: m/z 100-1000.
-
AGC Target: 1e6.
-
Maximum IT: 50 ms.
-
Source Parameters: Optimized for robust performance.
Visualizations
Leriglitazone Signaling Pathway
Leriglitazone is a PPARγ agonist that modulates multiple cellular pathways involved in neuroinflammation and neurodegeneration.[1] By activating PPARγ, Leriglitazone influences gene expression related to mitochondrial biogenesis, oxidative stress reduction, and decreased inflammation, which are crucial in diseases like X-linked adrenoleukodystrophy (X-ALD).[1]
Leriglitazone's mechanism of action via PPARγ activation.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantitative analysis of Leriglitazone in a biological matrix using this compound as an internal standard.
A typical bioanalytical workflow using an internal standard.
Conclusion
The choice of mass spectrometer for the quantitative analysis of this compound will depend on the specific needs of the study. For high-throughput, routine quantitative bioanalysis where the highest sensitivity is paramount, a Triple Quadrupole mass spectrometer operating in SRM mode is often the preferred choice.[6] When both quantitative and qualitative data are required, for instance in metabolite identification studies, a Q-TOF or Orbitrap instrument offers significant advantages due to their high resolution and accurate mass capabilities.[7][8][9] Recent advancements in Orbitrap technology have demonstrated quantitative performance comparable to triple quadrupoles, making them a versatile option for a wide range of applications in pharmaceutical analysis.[9][10] Ultimately, the method must be validated according to regulatory guidelines to ensure the reliability of the data.[11][12][13]
References
- 1. minoryx.com [minoryx.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orbitrap LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rfppl.co.in [rfppl.co.in]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, reliability, and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards with structural analog alternatives, supported by experimental data and regulatory perspectives, to justify their widespread use as the gold standard in the industry.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting variability throughout the analytical process.[1] An ideal IS should mimic the physicochemical properties of the analyte to compensate for inconsistencies in sample preparation, extraction recovery, matrix effects, and instrument response.[2] While various compounds can be employed as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have demonstrated superior performance and are recommended by regulatory bodies.[3]
Superior Performance in Mitigating Matrix Effects
The primary advantage of a deuterated internal standard lies in its ability to effectively compensate for matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix. Since a deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects.[4] This ensures that the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise quantification.[5]
In contrast, structural analog internal standards, which have similar but not identical chemical structures to the analyte, often exhibit different chromatographic behavior and are affected differently by matrix components.[2] This discrepancy can lead to less accurate and reliable results, especially in complex biological matrices like plasma or urine.[2][5]
Quantitative Comparison of Internal Standard Performance
Experimental data consistently demonstrates the enhanced accuracy and precision achieved with deuterated internal standards compared to structural analogs.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |
| Tubulin Inhibitor D-24851 | Deuterated (SIL IS) | Not Specified | Significantly better than analog | Significantly better than analog | [2] |
| Structural Analog | Not Specified | Less accurate | Less precise | [2] | |
| Kahalalide F (Depsipeptide) | Deuterated (SIL IS) | Plasma | Mean Bias: 100.3% | SD: 7.6% (n=340) | [5] |
| Structural Analog | Plasma | Mean Bias: 96.8% | SD: 8.6% (n=284) | [5] | |
| Sirolimus (Immunosuppressant) | Deuterated (SIR-d3) | Not Specified | Lower interpatient imprecision | Consistently lower CV% | [2] |
| Structural Analog (DMR) | Not Specified | Higher interpatient imprecision | Higher CV% | [2] |
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Structural Analog Internal Standards.
Regulatory Perspective and Industry Adoption
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of a well-characterized and appropriate internal standard in bioanalytical method validation. The harmonized ICH M10 guideline on bioanalytical method validation serves as a unified standard.[3][6] The EMA has noted that over 90% of submissions to their agency have incorporated stable isotope-labeled internal standards in their bioanalytical method validations, highlighting the industry-wide acceptance and regulatory preference for this approach.[3][7]
While the FDA does not explicitly mandate the use of SIL-IS, their guidance documents on bioanalytical method validation and the evaluation of internal standard responses underscore the need for an IS that closely mimics the analyte's behavior to ensure data integrity.[8][9][10] The use of a structural analog that does not co-elute with the analyte and is differentially affected by matrix components can lead to failed validation runs and regulatory scrutiny.[7]
Experimental Protocols
A representative experimental protocol for a bioanalytical assay using a deuterated internal standard for the quantification of a drug in human plasma by LC-MS/MS is provided below.
Objective: To determine the concentration of Drug X in human plasma.
Materials:
-
Human plasma (blank)
-
Drug X reference standard
-
Deuterated Drug X (Drug X-d4) internal standard
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Drug X and Drug X-d4 in ACN.
-
Prepare working solutions of Drug X for calibration standards and quality control (QC) samples by serial dilution of the stock solution with 50:50 ACN:water.
-
Prepare a working solution of Drug X-d4 at a concentration of 100 ng/mL in 50:50 ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Drug X-d4 working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Monitor for specific precursor-product ion transitions for Drug X and Drug X-d4.
-
-
Data Analysis:
-
Calculate the peak area ratio of Drug X to Drug X-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Drug X in QC and unknown samples from the calibration curve using a weighted (1/x²) linear regression.
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using a deuterated internal standard and the typical experimental workflow.
Caption: Justification for Deuterated Internal Standard.
Caption: Bioanalytical Workflow with Deuterated IS.
Potential Considerations and Pitfalls
While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:
-
Isotopic Exchange (H/D Exchange): In some cases, deuterium atoms can be replaced with hydrogen from the solvent, particularly if the label is on a heteroatom (-OH, -NH2).[11] Using standards with deuterium on stable carbon positions is recommended.[11]
-
Chromatographic (Isotopic) Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to the "deuterium isotope effect".[11][12][13] This can lead to differential matrix effects if the separation is significant.[11][12]
-
Purity of the Standard: The deuterated internal standard should be of high isotopic purity (ideally ≥98%) to minimize the contribution of any unlabeled analyte, which can affect accuracy, especially at the lower limit of quantification (LLOQ).[3]
Conclusion
The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality, reliable, and defensible data.[1] While the initial cost may be higher than for a structural analog, the benefits in terms of improved accuracy, precision, method robustness, and smoother regulatory review provide a compelling justification for their use.[7] The experimental data overwhelmingly supports the superiority of deuterated internal standards in compensating for the inherent variability of bioanalytical methods, solidifying their status as the gold standard in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. academic.oup.com [academic.oup.com]
Leriglitazone Demonstrates Superior Preclinical Efficacy Over Other PPARγ Agonists, Driven by Enhanced Brain Penetration
A comprehensive comparison of preclinical data reveals Leriglitazone, a novel brain-penetrant PPARγ agonist, holds significant advantages over earlier-generation compounds like Pioglitazone and Rosiglitazone in models of neuroinflammation and neurodegeneration.[1][2] This superiority is largely attributed to its ability to achieve therapeutic concentrations in the central nervous system (CNS), a key limitation of other drugs in this class.
Leriglitazone, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has shown robust efficacy in a variety of preclinical models by modulating pathways involved in mitochondrial dysfunction, oxidative stress, neuroinflammation, demyelination, and axonal degeneration.[3][4] In contrast, while other PPARγ agonists such as Pioglitazone and Rosiglitazone have demonstrated neuroprotective and anti-inflammatory effects in similar models, their clinical translation for CNS disorders has been hampered by insufficient brain exposure.[1][5]
Superior Brain Penetration: A Key Differentiator
A critical advantage of Leriglitazone is its enhanced ability to cross the blood-brain barrier (BBB). Preclinical studies in mice have demonstrated that Leriglitazone achieves a 50% higher brain-to-plasma exposure ratio compared to Pioglitazone.[1] This enhanced CNS penetration allows for effective target engagement within the brain at systemically administered doses, a significant hurdle for other PPARγ agonists.[2]
| Parameter | Leriglitazone | Pioglitazone | Reference |
| Brain-to-Plasma Exposure Ratio (mice) | ~1.5x higher | Baseline | [1] |
Table 1: Comparative Brain Penetration of Leriglitazone and Pioglitazone. This table highlights the significantly greater ability of Leriglitazone to penetrate the central nervous system compared to Pioglitazone in preclinical mouse models.
Efficacy in Preclinical Models of Neurodegeneration
The superior brain penetration of Leriglitazone translates to improved efficacy in animal models of neurodegenerative diseases, where it has shown the potential to address key pathological features.
Neuroinflammation and Demyelination
In the Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for multiple sclerosis, and the cuprizone model of demyelination, PPARγ agonists have been shown to exert anti-inflammatory and pro-myelinating effects. While direct head-to-head quantitative comparisons are limited, studies on Leriglitazone have demonstrated its ability to reduce neuroinflammation and promote remyelination.[1] Pioglitazone has also shown efficacy in reducing neurodegeneration and neuroinflammation in EAE models.[1]
| Preclinical Model | Leriglitazone Outcome | Pioglitazone Outcome | Rosiglitazone Outcome |
| Experimental Autoimmune Encephalomyelitis (EAE) | Reduced neuroinflammation | Reduced neurodegeneration and neuroinflammation | Data not available |
| Cuprizone Model | Promotes remyelination | Data not available | Data not available |
Mitochondrial Function and Oxidative Stress
Mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases. Leriglitazone has been shown to improve mitochondrial function and reduce oxidative stress in various preclinical models. For instance, in cellular models of Rett syndrome, Leriglitazone treatment led to the recovery of bioenergetic alterations, including reduced ATP production and increased oxidative stress.[6][7] Pioglitazone has also demonstrated the ability to improve mitochondrial dysfunction and oxidative stress in a model of Huntington's disease.[1]
| Parameter | Leriglitazone (Rett Syndrome model) | Pioglitazone (Huntington's Disease model) | Reference |
| Mitochondrial ATP Production | Restored | Improved mitochondrial function | [1][6] |
| Oxidative Stress | Reduced | Reduced | [1][6] |
Table 3: Comparative Efficacy in Models of Mitochondrial Dysfunction. This table outlines the positive effects of Leriglitazone and Pioglitazone on mitochondrial health in different preclinical models of neurodegenerative diseases.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Leriglitazone and other PPARγ agonists are mediated through the activation of the PPARγ receptor, a nuclear receptor that regulates the expression of a wide range of genes involved in metabolism, inflammation, and cellular differentiation.
Caption: PPARγ Signaling Pathway Activated by Leriglitazone. This diagram illustrates how Leriglitazone activates the PPARγ-RXR heterodimer, leading to the regulation of target genes involved in key biological processes that are protective in neurodegenerative diseases.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of protocols for key experiments cited in this comparison.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model of multiple sclerosis that mimics the inflammatory and demyelinating pathology of the human disease.
-
Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Animals are treated with the test compound (e.g., Leriglitazone, Pioglitazone) or vehicle, typically starting from the day of immunization or at the onset of clinical signs.
-
Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring scale (e.g., 0-5), where higher scores indicate more severe paralysis.[8][9][10][11][12]
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the extent of immune cell infiltration and demyelination.
Caption: Experimental Workflow for the EAE Model. This diagram outlines the key steps involved in a typical preclinical study using the Experimental Autoimmune Encephalomyelitis (EAE) model to assess the efficacy of a therapeutic agent.
Cuprizone-Induced Demyelination Model
The cuprizone model is used to study de- and remyelination in the CNS, independent of a primary autoimmune response.
-
Induction: Demyelination is induced by feeding mice a diet containing 0.2% cuprizone for several weeks.[13][14][15][16]
-
Treatment: Concurrently with the cuprizone diet, mice are treated with the compound of interest or vehicle.
-
Assessment of Demyelination/Remyelination: Myelination status is assessed using techniques such as Luxol Fast Blue (LFB) staining or immunohistochemistry for myelin proteins (e.g., myelin basic protein, MBP). The number of oligodendrocytes can also be quantified.
Mitochondrial Function Assays
Assessing mitochondrial function is critical for understanding the mechanism of action of neuroprotective compounds.
-
ATP Production: Cellular ATP levels can be measured using commercially available luciferase-based assays.
-
Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes such as MitoSOX Red.
-
Mitochondrial Respiration: Oxygen consumption rates (OCR) can be measured using techniques like Seahorse XF analysis to assess the function of the electron transport chain.
Conclusion
The available preclinical evidence strongly suggests that Leriglitazone holds significant promise as a therapeutic agent for neurodegenerative and neuroinflammatory diseases. Its superior brain penetration addresses a critical shortcoming of previous PPARγ agonists, allowing for more effective target engagement in the CNS. While further head-to-head comparative studies with robust quantitative endpoints are warranted to definitively establish its superior efficacy, the existing data positions Leriglitazone as a potentially best-in-class PPARγ agonist for the treatment of a range of debilitating neurological disorders.
Caption: Comparative Advantage of Leriglitazone. This diagram illustrates the key advantage of Leriglitazone's high brain penetration, which leads to enhanced efficacy in the central nervous system compared to other PPARγ agonists with limited brain exposure.
References
- 1. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Minoryx Leriglitazone [minoryx.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial modulation with leriglitazone as a potential treatment for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial modulation with leriglitazone as a potential treatment for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. mdpi.com [mdpi.com]
- 14. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new model of cuprizone-mediated demyelination/remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Leriglitazone-d4
This document provides detailed procedural guidance for the safe handling and disposal of Leriglitazone-d4 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Disclaimer: This guide is for informational purposes only. It is not a substitute for the official Safety Data Sheet (SDS) provided by your supplier, nor does it override the specific waste disposal protocols established by your institution's Environmental Health & Safety (EHS) department. Always consult your institution's EHS office before disposing of any chemical waste.
Hazard Assessment and Safety Information
Based on available Safety Data Sheets for the parent compound, Leriglitazone, the substance is classified as not a hazardous substance or mixture [1][2]. The deuterated form, this compound, is not expected to differ significantly in its fundamental chemical hazards. However, it should be handled with the standard care afforded to all laboratory chemicals.
Key safety information is summarized below.
| Parameter | Information | Source(s) |
| GHS Classification | Not a hazardous substance or mixture. | [1][2] |
| Primary Hazards | None identified under GHS. However, during combustion, it may emit irritant fumes or toxic fumes such as nitrogen oxides and sulfur oxides. | [1][2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Recommended storage at 4°C, away from moisture and direct sunlight. | [2] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves. Use in an area with adequate ventilation. | [1][2][3] |
Standard Disposal Procedure for this compound
Even though Leriglitazone is not classified as hazardous, professional laboratory standards and environmental stewardship dictate that it should not be disposed of via standard trash or sewer systems without careful consideration and adherence to local regulations[4][5]. The following step-by-step process outlines the recommended disposal protocol.
Step 1: Waste Identification and Assessment
-
Confirm that the waste is solely this compound or a solution thereof.
-
If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste, with the disposal route determined by the most hazardous component in the mixture.
-
Do not mix this compound waste with incompatible materials like strong acids, bases, or oxidizing agents[2][6].
Step 2: Preparing for Disposal
-
For Unused or Surplus Material: Keep the compound in its original, labeled container where possible[6]. Ensure the container is in good condition and securely sealed.
-
For Contaminated Materials (e.g., paper towels, gloves, weigh boats): Collect these materials in a designated, sealed plastic bag or container.
-
For Solutions: Collect liquid waste in a chemically compatible, leak-proof container (plastic is often preferred)[7]. Ensure the container has a secure, screw-top cap.
Step 3: Labeling the Waste Container
-
Properly label the waste container. Even for non-hazardous waste, clear labeling is crucial for safe handling by EHS personnel[7].
-
The label should clearly state:
-
"this compound"
-
List all solvent components and their approximate concentrations (if applicable).
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA)[6][7].
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel[4].
-
Ensure the container is kept closed except when adding waste[7][8].
-
Use secondary containment (such as a tray or tub) to contain any potential spills[6].
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the waste.
-
Follow their specific procedures for requesting a waste pickup, which may involve an online form or a direct call[7][8].
-
Do not pour this compound solutions down the drain or place solid waste in the regular trash unless you have received explicit permission from your EHS office[5][6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, follow these procedures as outlined in the substance's SDS[1][2].
Personal Precautions:
-
Use full personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ensure adequate ventilation in the area of the spill.
-
Avoid breathing in dust, vapors, or mist[2].
Spill Cleanup:
-
For solid spills: Carefully sweep or scoop up the material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.
-
For liquid spills: Absorb the solution with an inert, liquid-binding material such as diatomite or universal binders[2].
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol or another suitable solvent[2].
-
Environmental Precautions: Prevent the spill from entering drains or water courses[1][2].
Final Disposal of Spill Debris:
-
Dispose of all contaminated materials (absorbents, PPE, etc.) as chemical waste by following the steps outlined in Section 2.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Leriglitazone-d4
Disclaimer: No specific Safety Data Sheet (SDS) for Leriglitazone-d4 is publicly available. The following guidance is based on the Material Safety Data Sheet (MSDS) for the non-deuterated parent compound, Leriglitazone, and general best practices for handling deuterated compounds and fine chemical powders. The isotopic labeling with deuterium is not expected to significantly alter the chemical's hazardous properties.[1] Researchers should always perform a risk assessment and consult their institution's safety office before handling any new chemical.
Leriglitazone is a metabolite of pioglitazone and is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should be observed to minimize exposure.
Physical and Chemical Properties
Limited public data is available for this compound. The properties of the parent compound, Leriglitazone, are provided for reference.
| Property | This compound | Leriglitazone |
| Molecular Formula | C₁₉H₁₆D₄N₂O₄S | C₁₉H₂₀N₂O₄S |
| Molecular Weight | 376.46 g/mol [1] | 372.44 g/mol [2][3] |
| CAS Number | 1188263-49-1[1] | 146062-44-4[2] |
| Appearance | Not specified (likely a solid powder) | Not specified (likely a solid powder) |
| LogP | 2.92640[1] | 2.5[4] |
Personal Protective Equipment (PPE)
Even with non-hazardous substances, a comprehensive PPE strategy is crucial to ensure laboratory safety, especially when handling powders that can be easily inhaled.[5]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: A laboratory coat is required. Ensure clothing fully covers exposed skin.[1]
-
Respiratory Protection: If handling outside of a ventilated enclosure or if dust is generated, a respirator may be necessary. Consult with your institution's safety officer for proper selection.
Operational Plan for Safe Handling
Following a structured workflow minimizes the risk of exposure and contamination.
-
Preparation:
-
Read the Material Safety Data Sheet for Leriglitazone thoroughly before starting work.[1]
-
Designate a specific area for handling, preferably within a chemical fume hood or a powder containment hood to minimize inhalation risk.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
-
Handling:
-
In Case of Accidental Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area thoroughly with large amounts of water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[1]
-
-
Accidental Release:
Disposal Plan
-
Compound Disposal: Since Leriglitazone is not classified as hazardous, disposal should follow local regulations for non-hazardous chemical waste.[1] As a stable isotope-labeled compound, this compound does not require special procedures for radioactive waste.[6]
-
Contaminated Materials: Dispose of used gloves, weighing papers, and other contaminated disposable materials in a designated chemical waste container.
Experimental Workflow for Safe Handling of this compound
References
- 1. This compound | CAS#:1188263-49-1 | Chemsrc [chemsrc.com]
- 2. Leriglitazone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Leriglitazone | C19H20N2O4S | CID 4147757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
